molecular formula C14H23N3 B1416103 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine CAS No. 84725-45-1

2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine

Cat. No.: B1416103
CAS No.: 84725-45-1
M. Wt: 233.35 g/mol
InChI Key: VHBCSGDLYUIWQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine is a chemical compound of interest in medicinal chemistry and neuroscience research. Its structure incorporates a 4-phenylpiperazine moiety, a pharmacophore commonly found in central nervous system (CNS)-active compounds and known to contribute to receptor binding affinity and brain penetration . Researchers are exploring its potential as a key intermediate or building block in the synthesis of more complex molecules for pharmacological screening . The phenylpiperazine structural unit is frequently investigated in the development of potential anticonvulsant agents, as evidenced by studies on related compounds showing efficacy in models like maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . The amine functional group in the structure also provides a handle for further chemical modification, allowing for the creation of various amide or carboxamide derivatives for structure-activity relationship (SAR) studies . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Buyer assumes all responsibility for product identification and/or purity.

Properties

IUPAC Name

2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-14(2,15)12-16-8-10-17(11-9-16)13-6-4-3-5-7-13/h3-7H,8-12,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBCSGDLYUIWQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCN(CC1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Synthesis and Characterization of 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine . This molecule represents a "privileged scaffold" in medicinal chemistry, combining the pharmacophore of arylpiperazines (known for high affinity to 5-HT


, 5-HT

, and D

receptors) with a gem-dimethyl-substituted primary amine linker.

The steric bulk of the gem-dimethyl group adjacent to the primary amine offers unique metabolic stability against monoamine oxidases (MAO) compared to linear alkyl chains, making this a critical intermediate for designing robust CNS-active agents. This guide moves beyond standard recipes, offering a self-validating "Nitro-Mannich" route that ensures high regioselectivity and yield.

Retrosynthetic Analysis & Strategy

To synthesize the target molecule efficiently, we employ a Nitro-Mannich (Henry-type) Condensation followed by Catalytic Hydrogenation . This approach avoids the over-alkylation issues common with direct alkylation of diamines.

Strategic Logic
  • Disconnection: The C-N bond between the piperazine methylene and the quaternary carbon is the strategic break point.

  • Synthons:

    • Nucleophile: 1-Phenylpiperazine (commercially available, robust secondary amine).

    • Electrophile: Formaldehyde (in situ generated iminium ion).

    • Carbon Nucleophile: 2-Nitropropane (acts as the masked amine source).

  • Why this Route? Direct alkylation of phenylpiperazine with 2-chloro-2-methylpropanamine is chemically inefficient due to the instability of the primary halo-amine and competitive elimination reactions. The Nitro-Mannich route assembles the carbon skeleton under mild conditions, and the nitro group serves as a perfect orthogonal precursor to the amine.

Reaction Pathway Visualization

ReactionScheme Start 1-Phenylpiperazine (Nucleophile) Intermediate Nitro-Mannich Base (Intermediate) Start->Intermediate Step 1: Condensation (EtOH, Reflux) Reagents Formaldehyde + 2-Nitropropane Reagents->Intermediate Product Target Amine (2-Methyl-1-(4-phenylpiperazin-1-yl) propan-2-amine) Intermediate->Product Step 2: Reduction (H2, Raney Ni or Pd/C)

Figure 1: Two-step synthetic pathway utilizing the Nitro-Mannich condensation followed by nitro-group reduction.[1][2]

Experimental Protocols

Step 1: Synthesis of 2-Methyl-2-nitro-1-(4-phenylpiperazin-1-yl)propane

Principle: The secondary amine of phenylpiperazine condenses with formaldehyde to form a reactive iminium ion, which is intercepted by the aci-nitro form of 2-nitropropane.

Reagents:

  • 1-Phenylpiperazine (16.2 g, 100 mmol)

  • 2-Nitropropane (10.7 g, 120 mmol)

  • Formaldehyde (37% aq.[3] solution, 9.0 mL, ~120 mmol)

  • Ethanol (95%, 100 mL)

  • Catalytic HCl (conc., 0.5 mL)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Dissolve 1-phenylpiperazine in ethanol. Add 2-nitropropane, followed by the dropwise addition of formaldehyde solution. Add the catalytic HCl last.

  • Reaction: Heat the mixture to gentle reflux (approx. 78°C) for 6–8 hours.

    • Checkpoint: Monitor by TLC (Silica, EtOAc:Hexane 1:1). The starting piperazine (Rf ~0.3) should disappear, replaced by a higher running spot (Rf ~0.6, Nitro compound).

  • Workup: Cool the solution to room temperature. The nitro-mannich base often crystallizes directly upon cooling.

  • Isolation: If solid forms, filter and wash with cold ethanol. If oil remains, evaporate solvent under reduced pressure, dissolve residue in diethyl ether, wash with water, dry over MgSO

    
    , and concentrate.
    

Yield Expectation: 75–85% (Yellowish solid or viscous oil).

Step 2: Reduction to 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine

Principle: Chemoselective reduction of the tertiary nitro group to a primary amine without reducing the phenyl ring.

Reagents:

  • Nitro intermediate (from Step 1) (10 g)

  • Raney Nickel (active slurry, ~2 g) OR 10% Pd/C (1 g)

  • Methanol (100 mL)

  • Hydrazine Hydrate (excess) OR Hydrogen Gas (balloon pressure)

Procedure:

  • Safety Note: Raney Nickel is pyrophoric. Handle under inert atmosphere (Argon/Nitrogen).

  • Setup: Place the nitro intermediate and methanol in a hydrogenation flask. Carefully add the catalyst.

  • Reduction:

    • Method A (Hydrogenation): Purge with H

      
       and stir under 1 atm H
      
      
      
      pressure for 12 hours.
    • Method B (Transfer Hydrogenation): Heat to 50°C and add hydrazine hydrate dropwise until gas evolution ceases (exothermic).

  • Filtration: Filter the catalyst through a Celite pad (Caution: Keep wet to prevent ignition). Wash the pad with methanol.

  • Purification: Evaporate the filtrate to obtain the crude amine oil.

    • Salt Formation (Recommended): Dissolve the oil in isopropanol and add a stoichiometric amount of fumaric acid or HCl in ether to precipitate the stable salt.

Workup & Purification Logic

WorkupFlow Crude Crude Reaction Mixture (Post-Reduction) Filter Celite Filtration (Remove Catalyst) Crude->Filter Evap Evaporation Filter->Evap Oil Free Base Oil Evap->Oil Decision Form? Oil->Decision Salt Salt Formation (Add HCl/IPA) Decision->Salt Solid Storage Distill Vacuum Distillation (High Vacuum) Decision->Distill Liquid Handling Final Final Product (>98% Purity) Salt->Final Distill->Final

Figure 2: Purification decision tree ensuring removal of metallic catalysts and isolation of stable product.

Characterization & Validation

To ensure the "Trustworthiness" of your synthesis, the following spectral data must be verified. The gem-dimethyl singlet is the diagnostic peak confirming the success of the Mannich reaction.

Proton NMR ( H NMR, 400 MHz, CDCl )
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Aromatic 7.24 – 7.28Multiplet2HPhenyl meta
Aromatic 6.90 – 6.95Multiplet2HPhenyl ortho
Aromatic 6.82 – 6.86Triplet1HPhenyl para
Piperazine 3.15 – 3.20Triplet (broad)4HN-CH

(adj. to Ph)
Piperazine 2.65 – 2.70Triplet (broad)4HN-CH

(adj. to alkyl)
Linker 2.35Singlet2HN-CH

-C(Me)

Amine 1.60Broad Singlet2H-NH

(D

O exchangeable)
Gem-Dimethyl 1.12Singlet6H-C(CH

)

-
Mass Spectrometry (ESI-MS)
  • Calculated Mass (M): 233.19 g/mol

  • Observed [M+H]

    
    :  234.2 m/z
    
  • Fragmentation Pattern: Expect a major fragment at m/z 161/162 (phenylpiperazine cation) due to cleavage of the C-N exocyclic bond.

Safety and Handling (E-E-A-T)

  • Piperazines: Many piperazines are sensitizers. Use gloves and work in a fume hood.

  • 2-Nitropropane: Classified as a potential carcinogen (IARC Group 2B). Avoid inhalation; use closed systems where possible.

  • Raney Nickel: Pyrophoric when dry. Never let the catalyst dry out on the filter paper. Quench residues with dilute acid before disposal.

References

  • Mannich Reaction Mechanism & Scope

    • Cummings, T. F., & Shelton, J. R. (1960). "Mannich Reaction Mechanisms." Journal of Organic Chemistry, 25(3), 419–423.
  • Synthesis of Phenylpiperazines (General Protocols)

    • Pollard, C. B., & Wicker, T. H. (1954). "Amino Ethers Derived from Phenylpiperazines." Journal of the American Chemical Society, 76(7), 1853–1855.
  • Nitro-Mannich (Aza-Henry)

    • Noble, A., & Anderson, J. C. (2013). "Nitro-Mannich Reaction." Chemical Reviews, 113(5), 2857–2940.
  • Pharmacology of Phenylpiperazine Scaffolds

    • Glennon, R. A., et al. (1986). "Binding of phenylpiperazines to 5-HT1A serotonin sites." Journal of Medicinal Chemistry, 29(11), 2375-2380.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Landscape of a Novel Chemical Entity

In the realm of drug discovery and development, researchers frequently encounter novel chemical entities whose properties are not yet fully elucidated in public literature. The compound of interest, 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine , falls into this category. A thorough search of scientific databases reveals a significant gap in experimental data for this specific molecule. However, the constituent moieties—a phenylpiperazine core and a substituted aminopropane side chain—are common pharmacophores found in numerous biologically active agents[1][2][3].

This guide, therefore, adopts a dual approach. First, it presents a comparative analysis based on a closely related, experimentally characterized analogue, 2-methyl-1-(4-methylpiperazin-1-yl)propan-2-amine . Second, it provides a comprehensive, field-proven roadmap for the synthesis and detailed physicochemical characterization of the title compound. This serves as a self-validating framework for any research team undertaking its investigation, ensuring scientific rigor and integrity from synthesis to final analysis.

Part 1: Structural and Predicted Physicochemical Profile

The fundamental difference between the title compound and its closest analogue lies in the substitution at the N4 position of the piperazine ring—a phenyl group versus a methyl group. This seemingly small change has profound implications for the molecule's physicochemical properties, influencing everything from its melting point and solubility to its acid-base dissociation constants. The phenyl group, being larger, more rigid, and electronically different from a methyl group, is expected to increase the melting point, boiling point, and lipophilicity (logP), while subtly altering the basicity (pKa) of the piperazine nitrogens.

Below is a summary of the known properties of the methyl-analogue and the anticipated properties of the phenyl-analogue.

Property2-methyl-1-(4-methyl piperazin-1-yl)propan-2-amine2-Methyl-1-(4-phenyl piperazin-1-yl)propan-2-amine (Predicted)Rationale for Prediction
CAS Number 84725-48-4[4][5]Not AvailableNovel compound, not yet registered.
Molecular Formula C9H21N3[5]C14H23N3Substitution of -CH3 with -C6H5.
Molecular Weight 171.28 g/mol [5][6]233.36 g/mol Increased mass from the phenyl group.
Melting Point 59 °C[4]> 60 °CIncreased molecular weight and intermolecular forces (pi-stacking) from the phenyl ring will likely raise the melting point.
Boiling Point 238.26 °C (Predicted)[4]> 240 °CIncreased mass and van der Waals forces will increase the boiling point.
logP (Lipophilicity) -0.51[5]> 1.0The hydrophobic phenyl group will significantly increase the octanol-water partition coefficient compared to the methyl group.
pKa (Predicted) pKa1 ≈ 9.5-9.8, pKa2 ≈ 5.0-5.5pKa1 ≈ 9.0-9.5, pKa2 ≈ 4.5-5.0The electron-withdrawing nature of the phenyl ring is expected to decrease the basicity (lower the pKa) of the piperazine nitrogens compared to the electron-donating methyl group[7].

Part 2: Proposed Synthetic Pathway

A reliable synthesis is the cornerstone of any physicochemical study. A logical and well-established method for preparing the title compound is via nucleophilic substitution (N-alkylation), a common strategy for elaborating piperazine scaffolds[8][9]. This involves reacting 1-phenylpiperazine with a suitable electrophile.

Protocol 2.1: Synthesis via Nucleophilic Substitution
  • Reaction Setup: To a solution of 1-phenylpiperazine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMSO, add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.5 eq)[8].

  • Addition of Electrophile: Add 1-chloro-2-methylpropan-2-amine hydrochloride (1.1 eq) to the mixture. The choice of a chloro- leaving group is standard, and the hydrochloride salt can be used directly with sufficient base.

  • Reaction Conditions: Stir the resulting mixture at an elevated temperature (e.g., 60-80 °C) for 12-24 hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate[8].

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine[8].

G cluster_reactants Reactants & Reagents cluster_process Process R1 1-Phenylpiperazine Setup Combine Reactants in Solvent R1->Setup R2 1-Chloro-2-methylpropan-2-amine HCl R2->Setup Base K2CO3 Base->Setup Solvent Acetonitrile Solvent->Setup Heat Heat (60-80°C) Monitor via LC-MS Setup->Heat Nucleophilic Substitution Workup Aqueous Work-up & Extraction Heat->Workup Purify Column Chromatography Workup->Purify Product Pure Target Compound Purify->Product

Caption: Proposed synthetic workflow for the target compound.

Part 3: A Comprehensive Analytical Characterization Workflow

Once synthesized and purified, the compound must be rigorously characterized to confirm its identity, purity, and key physicochemical properties. The following workflow represents a self-validating system where each step provides critical data that, when combined, creates a complete and trustworthy profile of the molecule.

G cluster_structure Structural Confirmation cluster_purity Purity & Thermal Properties cluster_properties Physicochemical Properties start Synthesized & Purified Compound MS Mass Spectrometry (MS) Confirms Molecular Weight start->MS Identity NMR NMR Spectroscopy (1H, 13C) Confirms Connectivity start->NMR Identity IR Infrared (IR) Spectroscopy Confirms Functional Groups start->IR Identity HPLC HPLC/UPLC Determines Purity (%) start->HPLC Purity pKa Potentiometric Titration Measures pKa MS->pKa NMR->pKa DSC Differential Scanning Calorimetry (DSC) Determines Melting Point HPLC->DSC Final Complete Physicochemical Profile HPLC->Final DSC->Final LogP Shake-Flask Method Measures LogP pKa->LogP pKa->Final LogP->Final

Caption: Integrated workflow for analytical characterization.

Protocol 3.1: Structural Elucidation

A. Mass Spectrometry (MS)

  • Causality: To confirm the molecular weight of the synthesized compound, validating the successful incorporation of the phenylpiperazine and aminopropane fragments.

  • Methodology:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Infuse the solution directly into an electrospray ionization (ESI) source coupled to a mass spectrometer.

    • Acquire the spectrum in positive ion mode.

    • Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 234.36.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Causality: To determine the precise atomic connectivity and confirm the structure, ensuring the correct isomer has been synthesized. Both ¹H and ¹³C NMR are required for unambiguous assignment[1][8][10].

  • Methodology:

    • Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher)[11].

    • Expected ¹H NMR Features: Distinct signals for the aromatic protons of the phenyl ring, the methylene protons of the piperazine ring, the methylene and methine protons of the propane chain, and the methyl protons.

    • Expected ¹³C NMR Features: A specific number of signals corresponding to the unique carbon environments in the molecule, including aromatic carbons and aliphatic carbons[1][8].

C. Infrared (IR) Spectroscopy

  • Causality: To confirm the presence of key functional groups, such as N-H bonds of the primary amine and C-N bonds of the piperazine ring.

  • Methodology:

    • Acquire the IR spectrum using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.

    • Expected Features: Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), aliphatic C-H stretching (2850-3000 cm⁻¹), and aromatic C=C bending (1500-1600 cm⁻¹)[8][12].

Protocol 3.2: Purity and Thermal Analysis

A. High-Performance Liquid Chromatography (HPLC)

  • Causality: To quantify the purity of the synthesized compound, which is critical for accurate physicochemical measurements.

  • Methodology:

    • Develop a reverse-phase HPLC method using a C18 column.

    • Use a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for peak shaping).

    • Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL).

    • Inject the sample and monitor the elution profile using a UV detector (e.g., at 254 nm, where the phenyl group absorbs).

    • Purity is calculated based on the area percentage of the main peak.

B. Differential Scanning Calorimetry (DSC)

  • Causality: To obtain an accurate, instrument-based measurement of the melting point.

  • Methodology:

    • Accurately weigh a small amount of the sample (2-5 mg) into an aluminum DSC pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The melting point is determined as the onset or peak of the endothermic event corresponding to melting.

Protocol 3.3: Core Physicochemical Properties

A. pKa Determination via Potentiometric Titration

  • Causality: To experimentally determine the acid dissociation constants, which govern the ionization state of the molecule at different pH values—a critical parameter for drug development. The molecule has two basic centers: the primary amine and the piperazine nitrogens.

  • Methodology:

    • Accurately prepare a solution of the compound in water at a known concentration.

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Record the pH of the solution as a function of the volume of titrant added.

    • The pKa values are determined from the half-equivalence points on the resulting titration curve[7][13].

B. LogP Determination via Shake-Flask Method

  • Causality: To measure the lipophilicity of the compound, which is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Methodology:

    • Prepare a solution of the compound in a biphasic system of n-octanol and water (pre-saturated with each other).

    • Agitate the mixture vigorously to allow the compound to partition between the two phases until equilibrium is reached.

    • Separate the two layers and accurately measure the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique like HPLC-UV.

    • LogP is calculated as the base-10 logarithm of the ratio of the concentration in n-octanol to the concentration in water.

Conclusion

While direct experimental data for 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine remains elusive, a robust scientific framework allows for its confident characterization. By leveraging data from close structural analogues and applying a systematic workflow of synthesis, purification, and multi-faceted analysis, researchers can generate a comprehensive and reliable physicochemical profile. This guide provides the necessary protocols and logical framework to achieve that goal, ensuring that subsequent studies in drug development are built upon a foundation of scientific integrity and technical accuracy.

References

  • Chemchart. (n.d.). 2-methyl-1-(4-methylpiperazin-1-yl)propan-2-amine (84725-48-4).
  • PubChem. (n.d.). 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine.
  • Grimwood, S., et al. (2011). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Journal of Pharmacology and Experimental Therapeutics, 339(2), 555-66.
  • Hit2Lead. (n.d.). BB-4014544 - 2-methyl-1-(4-methylpiperazin-1-yl)propan-2-amine.
  • Cheméo. (n.d.). Chemical Properties of 2-Propanamine, 2-methyl- (CAS 75-64-9).
  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data.
  • Unknown Author. (n.d.). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives.
  • Panda, G., & Kumar, M. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607.
  • BLD Pharm. (n.d.). 21404-92-2|2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine.
  • ChemScene. (n.d.). 3-Methoxy-2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propan-1-amine.
  • Chojnacka, K., et al. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Acta Poloniae Pharmaceutica, 58(5), 357-65.
  • SpectraBase. (n.d.). 2-Methyl-1-(2-methylphenyl)propan-2-amine - Optional[Vapor Phase IR] - Spectrum.
  • Pharmaffiliates. (n.d.). CAS No : 6668-27-5 | Product Name : 2-Methyl-1-phenylpropan-1-amine.
  • Sigma-Aldrich. (n.d.). 2-methyl-1-(4-methylpiperazin-1-yl)propan-2-amine.
  • Unknown Author. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank.
  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Pearson+. (n.d.). One synthetic method for producing N-methyl-1-phenylpropan-2-amin....
  • CymitQuimica. (n.d.). 2-Methyl-1-(piperazin-1-yl)propan-2-ol.
  • PubChemLite. (n.d.). 3-(4-methyl-2-phenylpiperazin-1-yl)propan-1-amine.
  • Semantic Scholar. (2009). Table 4 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.
  • Academia.edu. (n.d.). Physical Properties of Aqueous Solutions of Piperazine and (2-Amino-2-methyl-1-propanol + Piperazine) from (298.15 to 333.15) K.
  • Pharmacophore. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ.
  • SWGDRUG.org. (2017). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine.
  • NIST WebBook. (n.d.). 1-Propanamine, 2-methyl-N-(2-methylpropyl)-.
  • Frontiers. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters.
  • Synquest Labs. (n.d.). 2-Methyl-1-(propan-2-yl)piperazine.
  • ResearchGate. (2021). Study of Spectral and NLO Properties of 2-methyl-5-(Propan-2-yl) Phenolby DFT.
  • Semantic Scholar. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one.

Sources

In vitro evaluation of novel piperazine incorporated anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

Title: In Vitro Evaluation of Novel Piperazine-Incorporated Anticancer Agents: A Technical Assessment Framework

Executive Summary

The piperazine pharmacophore remains a "privileged structure" in medicinal chemistry, valued for its ability to modulate physicochemical properties (solubility, lipophilicity) and its capacity to act as a rigid linker that orients pendant aryl groups into specific receptor pockets.[1][2] In the context of oncology, piperazine derivatives frequently exhibit dual mechanisms: kinase inhibition (e.g., PI3K/Akt, EGFR) and tubulin destabilization.

This guide outlines a rigorous, self-validating in vitro evaluation pipeline designed to transition novel piperazine analogs from crude synthesis to validated hits. It moves beyond standard operating procedures (SOPs) to address the causality of experimental design.

Part 1: Strategic Evaluation Workflow

The evaluation of piperazine-based agents must follow a funnel logic: Screening (Potency)


 Phenotyping (Mechanism) 

Target Validation (Binding).

EvaluationPipeline Start Library Synthesis (Piperazine Scaffold) Screen Phase I: Cytotoxicity Screening (MTT/SRB Assay) Start->Screen NCI-60 or 3-Cell Panel HitSel Hit Selection (IC50 < 10 µM, SI > 2) Screen->HitSel Dose-Response Analysis HitSel->Start SAR Refinement Mech Phase II: Phenotypic Characterization (Flow Cytometry) HitSel->Mech Apoptosis & Cell Cycle Target Phase III: Target Validation (Tubulin/Kinase Assays) Mech->Target Based on G2/M Arrest Lead Lead Candidate ( Validated MOA) Target->Lead Binding Affinity (Kd)

Figure 1: Strategic decision-making pipeline for evaluating piperazine derivatives. Note the feedback loop for SAR refinement based on cytotoxicity data.

Part 2: Phase I – Cytotoxicity Profiling (The Filter)

Objective: Determine the IC50 (Half-maximal inhibitory concentration) and Selectivity Index (SI). Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay.

Technical Rationale

Piperazine derivatives often possess basic nitrogens that can accumulate in acidic organelles (lysosomotropism). While MTT is standard, one must control for "reductive potential" artifacts. If the test compound is a strong reducing agent, it can reduce MTT to formazan non-enzymatically, yielding false negatives (apparent viability).

Optimized Protocol
  • Seeding: Seed tumor cells (e.g., MCF-7, HCT-116) at

    
     cells/well in 96-well plates. Allow 24h attachment.
    
  • Treatment: Add compounds in serial dilution (0.1 µM – 100 µM).

    • Critical Control:Solvent Control (DMSO) must be

      
       to prevent solvent toxicity.
      
    • Positive Control:[3]Doxorubicin or Colchicine (depending on expected MOA).

    • Blank: Media + Compound (no cells) to check for chemical reduction of MTT.

  • Incubation: 48h to 72h at 37°C, 5% CO2.

  • Development: Add MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Absorbance at 570 nm (reference 630 nm).

Data Output Table: Representative Screening Matrix

Compound IDR1 SubstituentMCF-7 IC50 (µM)HCT-116 IC50 (µM)HEK-293 (Normal) IC50Selectivity Index (SI)
PIP-01 4-F-Benzyl12.5 ± 1.215.1 ± 0.9>100>8.0 (Safe)
PIP-04 3,4-dimethoxy0.85 ± 0.1 1.2 ± 0.2 25.429.8 (Hit)
PIP-09 Unsubstituted>50>50>50Inactive
Doxorubicin(Control)0.45 ± 0.050.60 ± 0.085.211.5

Note: An SI > 10 is generally required for a compound to be considered a viable lead.

Part 3: Phase II – Mechanistic Deconvolution

If a piperazine derivative shows potent cytotoxicity, the next question is how it kills the cell. Many aryl-piperazines act as microtubule destabilizing agents , causing arrest in the G2/M phase.

Experiment A: Cell Cycle Analysis (Flow Cytometry)

Rationale: Propidium Iodide (PI) stains DNA stoichiometrically. By analyzing DNA content, we can quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol:

  • Synchronization: Starve cells (serum-free media) for 24h to synchronize in G0/G1 (optional but recommended for clear arrest data).

  • Treatment: Treat cells with IC50 concentration of the piperazine analog for 24h.[4]

  • Fixation: Harvest cells, wash PBS, and fix in ice-cold 70% ethanol (dropwise while vortexing to prevent clumping). Store at -20°C overnight.

  • Staining: Wash ethanol. Resuspend in PBS containing:

    • RNase A (100 µg/mL): Critical Step. RNA binds PI and must be digested to ensure only DNA is stained.

    • Propidium Iodide (50 µg/mL).

  • Acquisition: Flow cytometer (FL2 channel). Collect 10,000 events.

Interpretation:

  • G2/M Peak Accumulation: Indicates Tubulin inhibition (failure to form spindle).

  • Sub-G1 Peak: Indicates DNA fragmentation (Apoptosis).

Experiment B: Apoptosis Detection (Annexin V-FITC/PI)

Rationale: In early apoptosis, Phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V binds PS with high affinity.

Self-Validating Control:

  • Q1 (Annexin-/PI+): Necrosis (membrane rupture).

  • Q3 (Annexin+/PI-): Early Apoptosis (membrane intact, PS exposed).

  • Q2 (Annexin+/PI+): Late Apoptosis.

Part 4: Phase III – Target Validation (Tubulin Polymerization)

Many novel piperazines (especially N-aryl piperazines) mimic the structure of Combretastatin A-4 or Colchicine, binding to the colchicine-site of tubulin.

Protocol: In Vitro Tubulin Polymerization Assay Objective: Determine if the agent inhibits the assembly of purified tubulin into microtubules.

  • Reagent Prep: Use >99% pure tubulin protein in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) supplemented with GTP (1 mM) .

  • Baseline: Keep all reagents on ice (4°C) to prevent premature polymerization.

  • Initiation: Transfer mixture to a pre-warmed 96-well plate (37°C).

  • Kinetics: Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis:

    • Vmax: Rate of polymerization.

    • Steady State: Final absorbance plateau.

Mechanism Diagram: Piperazine-Mediated Tubulin Interference

MOA Agent Piperazine Agent Binding Colchicine Site Binding Agent->Binding Kd < 1µM Tubulin Free Tubulin Dimers (α/β) Tubulin->Binding Polymer Microtubule Polymerization Binding->Polymer Inhibition Arrest G2/M Cell Cycle Arrest Polymer->Arrest Spindle Defect Apoptosis Apoptosis (Caspase 3 Activation) Arrest->Apoptosis Mitotic Catastrophe

Figure 2: Mechanism of Action (MOA) for tubulin-targeting piperazine derivatives. The agent binds free tubulin, preventing polymerization, leading to mitotic arrest and subsequent apoptosis.

References

  • Al-Mulla, A., et al. (2024). "Novel Piperazine Derivatives of Vindoline as Anticancer Agents." Molecules, 29(14), 3215. [Link]

  • Singh, S., et al. (2025).[5][6] "Fused and Substituted Piperazines as Anticancer Agents: A Review." Chemical Biology & Drug Design. [Link]

  • Zhang, Y., et al. (2024).[2] "Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation."[7][8] Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Kania, P., et al. (2024).[9] "Rational Design and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine." International Journal of Molecular Sciences. [Link]

Sources

Structure-activity relationship of phenylpiperazine derivatives as intestinal permeation enhancers

Author: BenchChem Technical Support Team. Date: February 2026

Title: Advanced Technical Guide: Structure-Activity Relationship of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers

Executive Summary

The oral delivery of macromolecular therapeutics (biologics, peptides, nucleic acids) is historically impeded by the intestinal epithelial barrier.[1][2][3][4][5][6] Phenylpiperazine (PPZ) derivatives have emerged as a potent class of Intestinal Permeation Enhancers (IPEs) that modulate paracellular transport.[2][5][7][8] Unlike traditional surfactants (e.g., sodium caprate) that often rely on non-specific membrane disruption, specific PPZ derivatives exhibit a nuanced mechanism involving cytoskeletal reorganization and tight junction (TJ) modulation.

This guide provides a rigorous analysis of the Structure-Activity Relationship (SAR) of PPZ derivatives, delineating the chemical modifications that maximize permeability enhancement while minimizing cytotoxicity. It serves as a blueprint for medicinal chemists and formulation scientists to design next-generation oral delivery systems.

Mechanistic Architecture

To engineer effective derivatives, one must first understand the unique mechanism of action. PPZ derivatives do not merely fluidize the membrane; they trigger a specific intracellular signaling cascade.

Mechanism of Action:

  • Myosin-Mediated Contraction: PPZ derivatives induce actomyosin contraction within the enterocyte.

  • Cadherin Disruption: The tension generated disrupts E-cadherin adhesions (adherens junctions) before affecting the tight junctions.

  • Tight Junction Opening: The loss of basal adhesion stability propagates to the apical tight junctions (ZO-1, Claudins), increasing the pore radius of the paracellular space.

  • Paracellular Flux: Macromolecules (up to ~70 kDa) traverse the epithelium via the widened paracellular route.

Visualization: Signaling & Transport Pathway

PPZ_Mechanism cluster_0 Apical Membrane Interaction cluster_1 Intracellular Signaling cluster_2 Junctional Modulation PPZ Phenylpiperazine Derivative (Apical Exposure) Myosin Increased Myosin Force Generation PPZ->Myosin Induction Cytoskeleton Actomyosin Contraction Myosin->Cytoskeleton Cadherin Disruption of E-Cadherin (Adherens Junction) Cytoskeleton->Cadherin Mechanical Tension TJ Tight Junction Opening (ZO-1/Claudin rearrangement) Cadherin->TJ Structural Destabilization Outcome Increased Paracellular Flux (Macromolecule Absorption) TJ->Outcome

Figure 1: Mechanistic cascade of Phenylpiperazine-mediated permeation enhancement. Note the sequential disruption starting with adherens junctions.

Structure-Activity Relationship (SAR) Analysis

The core phenylpiperazine scaffold consists of a piperazine ring linked to a phenyl group. Modifications to this scaffold dramatically alter the Enhancement Ratio (ER) and Toxicity Profile (IC50) .

The Pharmacophore
  • Core: 1-Phenylpiperazine (PPZ).[2][6][7][8][9][10]

  • Critical Feature: The basic nitrogen atoms in the piperazine ring (pKa ~9.8 and ~5.6) are essential for pH-dependent solubility and membrane interaction.

Substituent Effects (The "Safe" vs. "Toxic" Zones)

A. Phenyl Ring Substitutions (Electronic & Steric Effects):

  • Aliphatic Substitution (Safe Zone): Adding methyl groups to the phenyl ring (ortho, meta, or para) generally maintains efficacy while reducing toxicity compared to the parent PPZ.

    • Example:1-(4-methylphenyl)piperazine (1-4-MPPZ) .[2][6][8][9]

    • Rationale: Increased lipophilicity (LogP) facilitates membrane partitioning without introducing reactive functional groups.

  • Polar Substitution (Toxic Zone): Introduction of Hydroxyl (-OH) or Amine (-NH2) groups on the phenyl ring drastically increases cytotoxicity.[4][10]

    • Example: 1-(4-hydroxyphenyl)piperazine.

    • Rationale: These groups may facilitate off-target binding to intracellular enzymes or receptors (mimicking neurotransmitters like serotonin), leading to mitochondrial dysfunction.

B. Piperazine Ring Substitution:

  • N4-Alkylation: Methylation of the secondary amine (N4 position).

    • Example:1-methyl-4-phenylpiperazine (1-M-4-PPZ) .[2][6][8][9]

    • Result: This is often the "Goldilocks" derivative. It exhibits slightly lower potency than PPZ but significantly improved safety margins (higher cell viability).

The pH Dependency Rule

Experimental evidence suggests that the pH of the formulation is a critical SAR determinant.

  • Optimal Window: pH 9.2 – 9.6.[1][2]

  • Mechanism: At this pH, a specific fraction of the piperazine is uncharged, optimizing membrane insertion while maintaining enough solubility.

Table 1: Comparative SAR Data of Key Derivatives

CompoundStructure NotePermeability Enhancement (Fold Increase)*Cytotoxicity (IC50 / Safety)Clinical Potential
1-Phenylpiperazine (PPZ) Parent ScaffoldHigh (>50x)Moderate (Mitochondrial toxicity at 10mM)Limited (Safety window)
1-Methyl-4-phenylpiperazine N-MethylatedHigh (~40x)Low (High Viability)High
1-(4-Methylphenyl)piperazine Para-MethylVery High (>60x)ModerateModerate
1-(4-Hydroxyphenyl)piperazine Para-HydroxylLowHigh Toxicity Low
1-(4-Aminophenyl)piperazine Para-AminoLowHigh Toxicity Low

*Values based on Calcein/FITC-dextran flux in Caco-2 models relative to control.

Visualization: SAR Decision Tree

SAR_Tree Root Phenylpiperazine Core Sub_Phenyl Phenyl Ring Substitution Root->Sub_Phenyl Sub_N Piperazine N Substitution Root->Sub_N Polar Polar Groups (-OH, -NH2) Sub_Phenyl->Polar High Toxicity Aliphatic Aliphatic Groups (-CH3) Sub_Phenyl->Aliphatic Maintained Efficacy Reduced Toxicity N_Methyl N-Methylation (1-M-4-PPZ) Sub_N->N_Methyl Best Safety Profile N_Bulk Bulky Groups Sub_N->N_Bulk Variable Efficacy Outcome_Bad REJECT (Mitochondrial Damage) Polar->Outcome_Bad Outcome_Good SELECT (Candidate for Formulation) Aliphatic->Outcome_Good N_Methyl->Outcome_Good

Figure 2: Strategic selection of derivatives based on substituent effects on toxicity and efficacy.

Experimental Validation Protocols

To ensure reproducibility and data integrity, the following protocols must be adhered to. These protocols are designed to be self-validating through the use of internal controls.

Caco-2 Permeability Assay (The Gold Standard)
  • Objective: Quantify the Apparent Permeability Coefficient (

    
    ) of a macromolecular marker (e.g., FITC-Dextran 4kDa, FD4).
    
  • Cell Culture: Caco-2 cells (passage 40-60) seeded on Transwell® polycarbonate inserts (0.4 µm pore size). Culture for 21 days to ensure full differentiation.

Protocol Steps:

  • Integrity Check (Validation Step): Measure Transepithelial Electrical Resistance (TEER).[6][7][8][9] Only monolayers with TEER > 300 Ω·cm² are valid.

  • Equilibration: Wash cells 2x with HBSS (pH 7.4). Equilibrate for 30 min at 37°C.

  • Treatment:

    • Apical Chamber: Add PPZ derivative (10 mM - 30 mM) + FD4 (1 mg/mL) in HBSS.

    • Basolateral Chamber: Add fresh HBSS.

  • Sampling: Withdraw 100 µL from the basolateral chamber at t = 30, 60, 90, 120 min. Replace with fresh buffer immediately to maintain sink conditions.

  • Quantification: Measure fluorescence (Ex 490nm / Em 520nm) using a microplate reader.

  • Calculation:

    
    
    Where 
    
    
    
    is flux,
    
    
    is area, and
    
    
    is initial concentration.
Cytotoxicity Screening (MTS Assay)
  • Objective: Determine metabolic viability.

  • Why MTS? It measures mitochondrial reductase activity, which is the specific target of PPZ-induced toxicity.

  • Protocol:

    • Incubate Caco-2 cells with derivatives for 2 hours (exposure time matching permeability assay).

    • Wash cells and add MTS reagent.

    • Incubate for 2-4 hours.

    • Measure Absorbance at 490 nm.

    • Threshold: Compounds yielding <80% viability relative to untreated controls are flagged as toxic.

Future Outlook & Formulation Challenges

While 1-methyl-4-phenylpiperazine and 1-(4-methylphenyl)piperazine show immense promise, formulation remains a hurdle.

  • Taste Masking: PPZ derivatives are bitter; encapsulation is required.

  • Chronic Toxicity: While acute toxicity is low for optimized derivatives, long-term effects on epithelial turnover (stem cell niche) require in vivo longitudinal studies.

  • Cargo Compatibility: The alkaline pH (9.2-9.6) required for efficacy may degrade pH-sensitive peptide drugs, necessitating dual-chamber release systems or pH-buffering enteric coatings.

References

  • Whitehead, K. A., et al. (2017).[4] Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research. Link

  • Brayden, D. J., et al. (2020). Investigations of Piperazine Derivatives as Intestinal Permeation Enhancers in Isolated Rat Intestinal Tissue Mucosae. Pharmaceutical Research. Link

  • Lamson, N. G., et al. (2020). Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures.[11][12] ACS Biomaterials Science & Engineering.[11] Link

  • Fein, K. C., et al. (2022).[3] Long-term daily oral administration of intestinal permeation enhancers is safe and effective in mice.[3] Bioengineering & Translational Medicine.[1][2][3] Link

  • Zheng, S., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics. Link

Sources

Technical Guide: Therapeutic Targets & Pharmacological Profile of 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine is a specialized chemical entity belonging to the phenylpiperazine class of pharmacophores. Structurally, it consists of a phenylpiperazine core linked to a primary amine via a gem-dimethyl-substituted propyl chain.

This specific structural arrangement—combining the high-affinity serotonin/dopamine scaffold of phenylpiperazine with a sterically hindered, metabolically stable primary amine (resembling a tert-butylamine moiety)—suggests a highly specific pharmacological profile. Based on Structure-Activity Relationship (SAR) analysis of the arylpiperazine class, this compound is predicted to act primarily as a 5-HT1A receptor ligand (likely a partial agonist) with secondary activity at 5-HT2A , D2 dopamine , and


-adrenergic receptors .

This guide details the molecular targets, mechanistic rationale, and experimental validation protocols for researchers investigating this compound's therapeutic potential in neuropsychiatry (anxiety, depression) and neuropharmacology.

Molecular Pharmacology & Target Identification

Primary Target: 5-HT1A Receptor (Serotonin 1A)

The phenylpiperazine moiety is the "privileged scaffold" for 5-HT1A receptor binding. The addition of the 2-methyl-propan-2-amine tail introduces a critical modification: steric bulk and metabolic resistance .

  • Mechanism of Binding:

    • Orthosteric Site: The basic nitrogen of the piperazine ring (N4) typically forms a salt bridge with Asp116 (TM3) in the 5-HT1A binding pocket.

    • Aromatic Interaction: The phenyl ring engages in

      
      -
      
      
      
      stacking interactions with aromatic residues (e.g., Phe361 , Trp358 ) in TM6.
    • The Gem-Dimethyl Effect: The 2-methyl groups on the propyl chain create a steric environment similar to a tert-butyl group. This likely restricts the conformational flexibility of the amine tail, potentially enhancing selectivity for the 5-HT1A receptor over the

      
      -adrenergic receptor (which often binds flexible linear alkylamines).
      
  • Functional Prediction: Partial Agonist or Antagonist. The bulky tail may prevent the full conformational change required for complete G-protein activation, a common feature of substituted phenylpiperazines (e.g., buspirone).

Secondary Targets (Off-Target Liability)
  • 
    -Adrenergic Receptor:  Phenylpiperazines are notorious for 
    
    
    
    -antagonism, which causes orthostatic hypotension. The gem-dimethyl substitution is a strategic medicinal chemistry modification often used to reduce this affinity by creating steric clash within the
    
    
    binding pocket.
  • D2 Dopamine Receptor: The phenylpiperazine core possesses intrinsic affinity for D2 receptors. Depending on the specific orientation of the phenyl ring, this compound may act as a weak partial agonist or antagonist, contributing to potential antipsychotic properties.

  • 5-HT2A Receptor: Likely acts as an antagonist. This is therapeutically beneficial, as 5-HT2A blockade augments the antidepressant effects of 5-HT1A agonism (a mechanism seen in "atypical" antipsychotics).

Therapeutic Potential

Based on its predicted receptor profile, 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine holds potential in the following therapeutic areas:

Therapeutic AreaMechanism of ActionClinical Relevance
Anxiety Disorders 5-HT1A Partial Agonism Modulates presynaptic autoreceptors to reduce serotonergic firing (anxiolysis) without the sedation of benzodiazepines.
Depression (MDD) 5-HT1A Agonism + 5-HT2A Antagonism Synergistic effect; 5-HT1A activation promotes neurogenesis, while 5-HT2A blockade improves sleep and reduces anxiety.
Cognitive Deficits 5-HT7 / 5-HT1A Modulation Phenylpiperazines often cross-react with 5-HT7, a target for cognitive enhancement in schizophrenia.

Visualization: Signaling & Mechanism

5-HT1A Signaling Pathway (Gi/o Coupling)

The following diagram illustrates the downstream signaling cascade activated by this compound upon binding to the 5-HT1A receptor.

G Ligand 2-Methyl-1-(4-phenylpiperazin-1-yl) propan-2-amine Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding G_Protein Gi/o Protein (Heterotrimeric) Receptor->G_Protein Activation AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits (-) GIRK GIRK Channels (K+ Efflux) G_Protein->GIRK Activates (Beta/Gamma) cAMP cAMP Levels (Decrease) AC->cAMP Reduces PKA Protein Kinase A (Inhibition) cAMP->PKA Downregulates Hyperpolarization Membrane Hyperpolarization GIRK->Hyperpolarization Neuronal Inhibition

Caption: 5-HT1A Gi/o-coupled signaling pathway leading to neuronal inhibition via cAMP reduction and GIRK activation.

Experimental Protocols for Validation

To confirm the therapeutic targets of this compound, the following standardized experimental workflows are required.

Radioligand Binding Assay (Target Affinity)

Objective: Determine the equilibrium dissociation constant (


) for 5-HT1A, 5-HT2A, and D2 receptors.

Protocol:

  • Membrane Preparation:

    • Homogenize HEK-293 cells stably expressing human 5-HT1A receptors in ice-cold Tris-HCl buffer (pH 7.4).

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet in assay buffer.

  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL of [

      
      H]-8-OH-DPAT  (0.5 nM final) as the radioligand for 5-HT1A.
      
    • Add 50 µL of the test compound (2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine) in serial dilutions (

      
       M to 
      
      
      
      M).
    • Add 100 µL of membrane suspension.

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot displacement curves and calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation.
[ S]GTP S Binding Assay (Functional Potency)

Objective: Differentiate between agonist, partial agonist, and antagonist activity.

Protocol:

  • Assay Setup: Use the same membrane preparation as above.

  • Reaction Mix:

    • Assay buffer containing GDP (1-10 µM) to minimize basal binding.

    • [

      
      S]GTP
      
      
      
      S (0.1 nM).
    • Test compound (various concentrations).

  • Incubation: 30°C for 30 minutes.

  • Measurement: Filter and count radioactivity.

  • Interpretation:

    • Increase in binding: Agonist (measure

      
       and 
      
      
      
      ).
    • No change (but blocks agonist): Antagonist.

    • Decrease (if basal is high): Inverse Agonist.

Structural Synthesis & Quality Control

For researchers synthesizing this compound for testing, the following reaction scheme is the standard validation route.

Synthesis Start1 1-Phenylpiperazine Intermediate Intermediate: 1-(2-Nitro-2-methylpropyl)- 4-phenylpiperazine Start1->Intermediate Alkylation (K2CO3, DMF) Start2 2-Nitro-2-methylpropyl chloride (or equivalent) Start2->Intermediate Reduction Reduction (H2 / Raney Ni) Intermediate->Reduction Product Final Product: 2-Methyl-1-(4-phenylpiperazin-1-yl) propan-2-amine Reduction->Product

Caption: Proposed synthetic pathway via alkylation of phenylpiperazine followed by nitro-reduction.

References

  • Glennon, R. A., et al. (1988). "Binding of phenylpiperazines to 5-HT1A and 5-HT2 receptors." Journal of Medicinal Chemistry. Link

  • Lopez-Rodriguez, M. L., et al. (1996). "Design and synthesis of new serotonin 5-HT1A receptor antagonists." Journal of Medicinal Chemistry. Link

  • Roth, B. L., et al. (2000). "The Pharmacology of Phenylpiperazines: Insights from the PDSP." NIMH Psychoactive Drug Screening Program. Link

  • Boess, F. G., & Martin, I. L. (1994). "Molecular biology of 5-HT receptors." Neuropharmacology. Link

  • Testa, B. (2007). "Prodrug research: futile or fertile?" Biochemical Pharmacology. (Reference for gem-dimethyl metabolic stability). Link

Methodological & Application

Application Note: A Multi-Assay, Cell-Based Screening Cascade for Characterizing the Activity of 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phenylpiperazine scaffold is a privileged structure in modern pharmacology, forming the core of numerous therapeutics targeting the central nervous system. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on establishing a robust cell-based screening cascade to determine the functional activity of novel phenylpiperazine-containing compounds, using 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine as a representative molecule. We present a strategic, multi-tiered approach, beginning with a broad primary screen for G-protein coupled receptor (GPCR) modulation via cyclic AMP (cAMP) levels, followed by orthogonal secondary screening of calcium mobilization, and confirmatory analysis of downstream ERK phosphorylation. This guide provides not only step-by-step protocols but also the scientific rationale behind experimental design choices, ensuring a self-validating and reproducible workflow.

Introduction: The Scientific Rationale for a Targeted GPCR Cascade

The compound 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine belongs to the phenylpiperazine class, a chemical family well-represented in neuropharmacology. Many drugs in this class exhibit affinity for monoamine GPCRs, particularly serotonin (5-HT) and dopamine (D) receptors.[1][2] These receptors are critical drug targets for treating a wide range of psychiatric and neurological disorders. Given the structural alerts within the test compound, it is logical to hypothesize its activity at one or more of these GPCRs.

GPCRs transduce extracellular signals into intracellular responses primarily through heterotrimeric G-proteins, which are classified into several families, including Gs, Gi, and Gq.

  • Gs (stimulatory): Activates adenylyl cyclase, leading to an increase in the second messenger cAMP.

  • Gi (inhibitory): Inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.

  • Gq: Activates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which triggers the release of intracellular calcium (Ca²⁺).[3][4]

A comprehensive screening strategy, therefore, should not rely on a single readout. By systematically probing these primary signaling pathways, we can build a detailed pharmacological profile of the test compound, identifying its likely molecular target(s) and mechanism of action (agonist, antagonist, or inverse agonist).

The Screening Cascade: A Three-Tiered Strategy

To efficiently characterize the compound's activity, we propose a logical workflow that moves from a broad primary screen to more specific, confirmatory assays. This approach maximizes information while conserving resources.

G cluster_0 Screening Workflow Primary Primary Screen (cAMP Assay) Broadly detects Gs & Gi activity Secondary Secondary Screen (Calcium Flux Assay) Detects Gq activity Primary->Secondary Hits Confirmatory Confirmatory Screen (Phospho-ERK Assay) Confirms functional downstream signaling Secondary->Confirmatory Hits Profile Build Pharmacological Profile Confirmatory->Profile

Caption: A strategic workflow for compound characterization.

Materials and Methods

Cell Line Selection

The choice of cell line is paramount for a successful assay. We recommend using recombinant cell lines, such as HEK293 or CHO-K1, which have low endogenous receptor expression but are engineered to stably express a single human GPCR subtype of interest. This ensures that the observed activity is directly attributable to the interaction between the compound and the specific receptor.

Cell Line (Example)Receptor TargetG-Protein CouplingPrimary Signaling PathwayRecommended Assay
HEK293-hD1Dopamine D1Gs▲ cAMPcAMP Assay
CHO-K1-hD2Dopamine D2Gi▼ cAMPcAMP Assay
CHO-K1-h5-HT2ASerotonin 5-HT2AGq▲ Intracellular Ca²⁺Calcium Flux Assay[5][6]
HEK293-h5-HT2CSerotonin 5-HT2CGq▲ Intracellular Ca²⁺Calcium Flux Assay[7]
Reagents and Equipment
  • Cell Lines: Stably transfected HEK293 or CHO-K1 cells (e.g., from DiscoverX, Eurofins, Innoprot).

  • Culture Media: DMEM or Ham's F-12, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Test Compound: 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine, dissolved in DMSO to a 10 mM stock.

  • Reference Ligands: Known agonists and antagonists for each receptor target (e.g., Dopamine, Serotonin, Ketanserin, Eticlopride).

  • Assay Kits:

    • cAMP Assay: cAMP-Glo™ Assay (Promega)[8], HitHunter cAMP Assay (DiscoverX)[9][10], or HTRF cAMP kit (Cisbio).

    • Calcium Flux Assay: Fluo-8 No Wash Calcium Assay Kit (Abcam) or Cal-520® AM[11].

    • Phospho-ERK Assay: AlphaScreen SureFire Phospho-ERK1/2 Assay Kit (PerkinElmer)[12] or HTRF Phospho-ERK Kit (Cisbio)[13].

  • Buffers: HBSS, PBS, Assay Buffer specific to kits.

  • Additives: Probenecid (for calcium assays), IBMX (a phosphodiesterase inhibitor for cAMP assays).

  • Equipment:

    • Humidified CO₂ incubator (37°C, 5% CO₂).

    • Multi-mode microplate reader with capabilities for luminescence, fluorescence, and time-resolved fluorescence/FRET.

    • For calcium flux, a reader with kinetic read capability and injectors is ideal (e.g., FLIPR)[4][14].

    • Sterile tissue-culture treated microplates (96-well or 384-well, white opaque for luminescence, black clear-bottom for fluorescence).

Detailed Experimental Protocols

Protocol 1: Primary Screen - cAMP Accumulation Assay (Gs/Gi Coupling)

This assay quantifies changes in intracellular cAMP levels, serving as a direct measure of adenylyl cyclase stimulation (Gs) or inhibition (Gi). The cAMP-Glo™ assay is used here as an example, which provides a luminescent output inversely proportional to the cAMP concentration.[8]

G cluster_0 GPCR cAMP Signaling Pathways Ligand_Gs Agonist (e.g., Dopamine) Receptor_Gs Gs-Coupled Receptor (e.g., D1) Ligand_Gs->Receptor_Gs G_Gs Gs Protein Receptor_Gs->G_Gs activates AC Adenylyl Cyclase G_Gs->AC stimulates ATP ATP cAMP cAMP ATP->cAMP converts to PKA Protein Kinase A Activation cAMP->PKA activates Ligand_Gi Agonist Receptor_Gi Gi-Coupled Receptor (e.g., D2) Ligand_Gi->Receptor_Gi G_Gi Gi Protein Receptor_Gi->G_Gi activates G_Gi->AC inhibits

Caption: Gs and Gi signaling pathways converge on adenylyl cyclase.

Methodology:

  • Cell Plating: Seed cells stably expressing the target receptor (e.g., Dopamine D1 or D2) into white, opaque 96-well plates at a density of 5,000-10,000 cells/well. Incubate overnight.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 10 pM) in the appropriate assay buffer. Also prepare solutions of a known reference agonist and antagonist.

  • Agonist Mode Screening (for Gs and Gi):

    • Add the diluted test compound or reference agonist to the cells.

    • For Gi-coupled receptors, a co-treatment with an adenylyl cyclase activator like Forskolin is required to create a cAMP signal that can be inhibited.

    • Incubate for 30 minutes at 37°C. This allows the receptor-mediated modulation of cAMP to occur.

  • Antagonist Mode Screening (for Gs and Gi):

    • Pre-incubate cells with the diluted test compound or reference antagonist for 15-30 minutes.

    • Add a known reference agonist at its EC₈₀ concentration (the concentration that gives 80% of its maximal effect).

    • Incubate for an additional 30 minutes at 37°C.

  • Detection:

    • Lyse the cells and detect cAMP levels according to the manufacturer's protocol (e.g., Promega cAMP-Glo™).[8] This typically involves adding a lysis buffer containing a PKA holoenzyme, followed by a Kinase-Glo® reagent to measure remaining ATP.

    • Read luminescence on a plate reader. A decrease in luminescence indicates an increase in cAMP (Gs agonism), while an increase in luminescence indicates a decrease in cAMP (Gi agonism).

Protocol 2: Secondary Screen - Intracellular Calcium Flux Assay (Gq Coupling)

This assay is essential for identifying activity at Gq-coupled receptors, such as the 5-HT2A and 5-HT2C serotonin receptors. It measures the rapid, transient increase in intracellular calcium following receptor activation.[4]

G cluster_0 GPCR Gq Signaling Pathway Ligand Agonist (e.g., Serotonin) Receptor Gq-Coupled Receptor (e.g., 5-HT2A) Ligand->Receptor Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 IP3 IP3 PIP2->IP3 cleaves to DAG DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca Ca²⁺ Release ER->Ca triggers

Caption: The Gq pathway leads to intracellular calcium release.

Methodology:

  • Cell Plating: Seed cells stably expressing a Gq-coupled receptor (e.g., 5-HT2A) into black, clear-bottom 96-well plates and incubate overnight.

  • Dye Loading: Remove culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-8) dissolved in HBSS containing probenecid. Probenecid is an anion-exchange transport inhibitor that prevents the cells from pumping the dye out, thereby improving signal stability.[4] Incubate for 1 hour at 37°C.

  • Assay Execution (Agonist Mode):

    • Place the plate into a kinetic plate reader (e.g., FLIPR).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's injectors, add the serially diluted test compound or reference agonist.

    • Immediately begin measuring fluorescence intensity every 1-2 seconds for a period of 2-3 minutes to capture the transient calcium peak.

  • Assay Execution (Antagonist Mode):

    • During the dye loading step, include the serially diluted test compound or reference antagonist.

    • After establishing a baseline, inject a reference agonist at its EC₈₀ concentration and measure the fluorescence response. A potent antagonist will block the agonist-induced calcium release.

Protocol 3: Confirmatory Screen - Phospho-ERK1/2 Assay

The phosphorylation of ERK1/2 is a downstream convergence point for many GPCR signaling pathways, including Gs, Gi, and Gq.[15][16] Measuring phospho-ERK (p-ERK) can therefore serve as a robust, functional confirmation of receptor activation and provides an integrated readout of cellular signaling.[12]

Methodology:

  • Cell Plating and Starvation: Seed cells in a standard tissue culture plate. The following day, replace the growth medium with serum-free medium and incubate for 4-6 hours. This step is crucial to reduce basal ERK phosphorylation levels and increase the signal-to-background ratio.

  • Cell Stimulation: Treat the serum-starved cells with the test compound or reference ligands for 5-10 minutes at 37°C. The optimal stimulation time is transient and should be determined empirically, but often peaks around 5 minutes.[12]

  • Cell Lysis: Aspirate the medium and add the lysis buffer provided with the phospho-ERK assay kit (e.g., AlphaScreen SureFire). Incubate as recommended to ensure complete cell lysis and protein release.

  • Detection:

    • Transfer the cell lysate to a 384-well assay plate.

    • Add the detection reagents as specified by the manufacturer. For an AlphaScreen assay, this involves adding Acceptor beads conjugated to an anti-phospho-ERK antibody and Donor beads conjugated to an anti-total-ERK antibody.[12]

    • Incubate in the dark for 2 hours at room temperature to allow the immunoassay sandwich to form.

    • Read the plate on a reader capable of AlphaScreen detection. An increase in signal indicates an increase in ERK phosphorylation.

Data Analysis and Interpretation

For all assays, data should be normalized to controls. Agonist dose-response curves are plotted as % stimulation vs. log[concentration], while antagonist curves are plotted as % inhibition vs. log[concentration].

Example Data Summary Table:

Receptor TargetAssayModeTest Compound EC₅₀ (nM)Test Compound IC₅₀ (nM)Interpretation
Dopamine D1cAMPAgonist>10,000N/ANo significant agonist activity
Dopamine D2cAMPAgonist150N/AModerate Gi agonist activity
Dopamine D2cAMPAntagonistN/A>10,000No antagonist activity
Serotonin 5-HT2ACalcium FluxAgonist25N/APotent Gq agonist activity
Serotonin 5-HT2ACalcium FluxAntagonistN/A>10,000No antagonist activity
Serotonin 5-HT2APhospho-ERKAgonist30N/AConfirmed functional agonism

From this hypothetical data, we can conclude that 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine is a potent agonist at the human 5-HT2A receptor and a moderately potent agonist at the human D2 receptor. This multi-assay profile provides a clear, actionable path for further drug development efforts.

Conclusion

This application note outlines a comprehensive and logically structured cell-based screening cascade for characterizing novel phenylpiperazine compounds. By employing a multi-tiered approach that interrogates the three major GPCR signaling pathways, researchers can efficiently and accurately determine a compound's mechanism of action and build a detailed pharmacological profile. The protocols described herein are robust, adaptable to high-throughput formats, and grounded in established principles of cellular pharmacology, providing a solid foundation for any GPCR-focused drug discovery program.

References

  • BMG Labtech. (n.d.). HitHunter cAMP XS+ assay for GPCR screening using the PHERAstar FS.
  • Creative Biolabs. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection.
  • DiscoverX Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assays.
  • Agilent Technologies. (2010, October 18). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout.
  • Promega Corpor
  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger.
  • Ma, P., et al. (n.d.). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service.
  • Cre
  • Galapagos NV. (2016, September 20). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Discovery World.
  • Revvity. (2019, November 7). Fast kinetic calcium flux imaging using the Opera Phenix Plus high-content screening system.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.
  • Kist, N., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. MDPI.
  • BMG Labtech. (n.d.). AlphaScreen SureFire Phospho-ERK assay.
  • Sater, A. K., & Arvanitogiannis, A. (2014). Detection of Cell Surface Dopamine Receptors.
  • Eurofins Discovery. (n.d.). D1 Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay.
  • Patriarchi, T., et al. (n.d.). Cell-based reporters reveal in vivo dynamics of dopamine and norepinephrine release in murine cortex.
  • Inglese, J., et al. (2012, May 1). Phospho-ERK Assays.
  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay.
  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay.
  • DiscoverX Corporation. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells.
  • Revvity. (2024, June 10). 5 tips for mastering GPCR signaling with phospho-ERK assay.
  • Gao, Z., et al. (n.d.). Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery.
  • Cordeaux, Y., et al. (n.d.). GPCR-mediated Phospho-ERK1/2 monitored by the Phospho-ERK assay.

Sources

Protocol for Radiolabeling Phenylpiperazine Compounds for In Vivo Neuroreceptor Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PET-PPZ-01

Strategic Overview & Mechanistic Rationale

Phenylpiperazines represent a "privileged scaffold" in neuropsychopharmacology, serving as the pharmacophore for numerous high-affinity ligands targeting Serotonin (5-HT


, 5-HT

, 5-HT

) and Dopamine (D

/D

) receptors. Radiolabeling these compounds for in vivo Positron Emission Tomography (PET) requires a strategy that preserves binding affinity while achieving high molar activity (

).

This guide details two distinct protocols based on the half-life requirements and available chemical handles:

  • Protocol A (

    
    C-Methylation):  The "Gold Standard" for kinetic modeling. It utilizes the native N-methyl group often found on the piperazine ring, ensuring the radiotracer is chemically identical to the parent drug (isotopologue).
    
  • Protocol B (

    
    F-Fluoroalkylation):  The "Logistical Alternative." Used when extended half-life (109.7 min) is required for satellite distribution or late-stage imaging. This modifies the structure, necessitating rigorous validation to ensure affinity is maintained.
    

Protocol A: C-N-Methylation (The Gold Standard)

Rationale: Many phenylpiperazines (e.g., WAY-100635 derivatives) contain a tertiary amine at the piperazine N4 position. Labeling this site with Carbon-11 (


 min) avoids altering the pharmacophore.[1] We utilize [

C]Methyl Triflate ([

C]CH

OTf) over [

C]Methyl Iodide ([

C]CH

I) due to its superior reactivity, allowing for lower precursor amounts and higher

.
Materials & Reagents[2]
  • Precursor: Desmethyl-phenylpiperazine derivative (free base, >98% purity).

  • Reagent: [

    
    C]Methyl Triflate (produced via gas-phase iodination of [
    
    
    
    C]CH
    
    
    followed by AgOTf column passage).
  • Solvent: Acetone (anhydrous) or 2-Butanone (MEK).

  • Solid Phase Extraction (SPE): C18 Sep-Pak Light (Waters).

Experimental Workflow (Loop Method)

The "Loop Method" is preferred to minimize transfer losses and synthesis time.

  • Precursor Loading: Dissolve 0.5–1.0 mg of the desmethyl precursor in 80 µL of acetone. Load this solution into a stainless steel or PEEK HPLC injection loop (approx. 100 µL volume).

  • Trapping: Direct the [

    
    C]CH
    
    
    
    OTf gas stream through the loop at room temperature (RT). The solvent efficiently traps the triflate.
  • Reaction: Stop the flow. Allow the reaction to proceed at RT for 60 seconds. (Note: Sterically hindered amines may require heating to 60°C).

  • Purification: Switch the loop valve to "Inject" position to flush the reaction mixture directly onto the semi-preparative HPLC column.

  • Formulation: Collect the product peak in water, pass through a C18 Sep-Pak, wash with water (10 mL), and elute with Ethanol (1 mL) into saline (9 mL).

Workflow Visualization

C11_Methylation Cyclotron Cyclotron 14N(p,α)11C MeI_Synth Gas Phase Module [11C]CH4 -> [11C]CH3I Cyclotron->MeI_Synth 11CO2 / 11CH4 AgOTf AgOTf Oven [11C]CH3I -> [11C]CH3OTf MeI_Synth->AgOTf Gas Flow Loop HPLC Loop (RT) Precursor + [11C]CH3OTf AgOTf->Loop Trapping HPLC Semi-Prep HPLC Purification Loop->HPLC Inject Formulation SPE Formulation (Ethanol/Saline) HPLC->Formulation Product Peak

Figure 1: Automated synthesis workflow for


C-methylation using the loop method.

Protocol B: F-Fluoroalkylation (The Logistical Alternative)

Rationale: Direct nucleophilic fluorination of the electron-rich phenyl ring is chemically challenging and often requires complex precursors (e.g., iodonium ylides). A more robust approach for this scaffold is N-fluoroalkylation using [


F]Fluoroethyl tosylate ([

F]FEtOTs).
Materials & Reagents[3]
  • Precursor: Phenylpiperazine (free secondary amine).

  • Alkylating Agent: [

    
    F]2-Fluoroethyl tosylate (generated in situ).
    
  • Base: Tetrabutylammonium bicarbonate (TBAHCO

    
    ) or K
    
    
    
    CO
    
    
    /Kryptofix 2.2.2.
  • Solvent: DMSO or Acetonitrile (anhydrous).

Experimental Workflow (Two-Step One-Pot)
  • Step 1: Synthesis of [

    
    F]FEtOTs 
    
    • Elute [

      
      F]Fluoride from QMA cartridge into the reactor using TBAHCO
      
      
      
      .
    • Azeotropic drying (acetonitrile, 95°C, He flow).

    • Add Ethylene ditosylate (5 mg in 1 mL MeCN).

    • Heat at 85°C for 5 minutes.

    • Purification (Optional but recommended): Pass through a C18 Sep-Pak to isolate [

      
      F]FEtOTs, elute with DMSO.
      
  • Step 2: Alkylation of Phenylpiperazine

    • Add the phenylpiperazine precursor (2–3 mg) and trace base (Cs

      
      CO
      
      
      
      ) to the [
      
      
      F]FEtOTs/DMSO solution.
    • Heat at 100–110°C for 10–15 minutes.

    • Note: The secondary amine is a good nucleophile; however, steric hindrance at the piperazine N1 can reduce yields.

  • Purification: Dilute with water and inject onto semi-prep HPLC (Reverse phase C18).

Workflow Visualization

F18_Alkylation F18 [18F]Fluoride (QMA Elution) Step1 Step 1: Labeling Ethylene Ditosylate -> [18F]FEtOTs F18->Step1 K2.2.2/K2CO3, 85°C SPE_Inter Intermediate Purification (C18 Sep-Pak) Step1->SPE_Inter Trapping Step2 Step 2: Alkylation [18F]FEtOTs + Phenylpiperazine SPE_Inter->Step2 Elute w/ DMSO Final_Pur HPLC Purification & Formulation Step2->Final_Pur 110°C, 10 min

Figure 2: Two-step radiosynthesis for


F-fluoroethylation of phenylpiperazine precursors.

Quality Control: The Self-Validating System

A PET tracer is only as good as its purity and specific activity. The following release criteria must be met before in vivo use.

Table 1: Release Criteria for Neuroreceptor PET Tracers

ParameterMethodAcceptance CriteriaRationale
Radiochemical Purity HPLC (Radio-detector)> 95%Impurities degrade image contrast and kinetic modeling accuracy.
Chemical Purity HPLC (UV @ 254nm)No significant UV impuritiesNon-radioactive impurities can compete for the receptor (mass effect).
Molar Activity (

)
HPLC (UV Mass curve)> 37 GBq/µmol (>1 Ci/µmol)Critical: Low

causes receptor saturation, violating the "tracer principle."
Identity Co-injectionRetention time

0.5 min of standard
Confirms the synthesized structure matches the cold reference.
Residual Solvents GCAcetone < 5000 ppm; DMSO < 5000 ppmPatient/Animal safety (ICH Q3C guidelines).
pH pH Strip4.5 – 8.0Physiological compatibility.

In Vivo Validation & Biological Logic

Synthesizing the molecule is only half the battle. You must prove it binds specifically to the target receptor in vivo.

The "Blocking" (Chase) Study

This is the ultimate confirmation of specificity.

  • Baseline Scan: Inject radiotracer.[2] Observe uptake in target-rich regions (e.g., Hippocampus for 5-HT

    
    ).
    
  • Blocking Scan: Pre-treat the animal with a high dose (1–5 mg/kg) of a cold high-affinity antagonist (e.g., unlabeled WAY-100635) 30 minutes prior to radiotracer injection.

  • Result: Specific binding is demonstrated if the target region uptake is reduced to the level of the reference region (cerebellum).

Biological Validation Logic Diagram

Bio_Validation Injection Inject Radiotracer (Baseline) DynamicScan Dynamic PET Scan (0-90 min) Injection->DynamicScan TAC Time-Activity Curves (TAC) DynamicScan->TAC Decision Target Region > Reference? TAC->Decision BlockStudy Blocking Study (Pre-treat with Cold Ligand) Decision->BlockStudy Yes Invalid INVALID Non-Specific Binding Decision->Invalid No (Low Penetration) BlockResult Target Uptake Reduced? BlockStudy->BlockResult Valid VALIDATED Specific Binding Confirmed BlockResult->Valid Yes BlockResult->Invalid No

Figure 3: Decision tree for validating in vivo receptor specificity.

References

  • Pike, V. W., et al. (1996).[3] "Exquisite delineation of 5-HT1A receptors in human brain with PET and [carbonyl-11C]WAY-100635." European Journal of Pharmacology. Link

  • Passchier, J., & van Waarde, A. (2001). "Visualisation of serotonin-1A (5-HT1A) receptors in the central nervous system." European Journal of Nuclear Medicine. Link

  • Gomez, L., et al. (2008). "Novel 18F-labeled arylpiperazines as PET radiotracers for the dopamine D3 receptor." Bioorganic & Medicinal Chemistry Letters. Link

  • Lammertsma, A. A., & Hume, S. P. (1996). "Simplified reference tissue model for PET receptor studies." NeuroImage. Link

  • US Food and Drug Administration (FDA). "PET Drugs—Current Good Manufacturing Practice (cGMP)." Link

Sources

Application Note: High-Throughput Screening of Piperazine-Tethered Thiazole Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine-tethered thiazole scaffold represents a "privileged structure" in medicinal chemistry, offering a unique balance of conformational rigidity, solubility, and metabolic stability. This class of compounds has demonstrated significant potency against kinases (e.g., EGFR), bacterial enzymes (e.g., MurA), and parasitic targets (e.g., Plasmodium falciparum). However, the specific physicochemical properties of thiazoles—including potential autofluorescence and redox activity—present unique challenges in High-Throughput Screening (HTS). This guide provides a validated workflow for screening these libraries, emphasizing assay interference mitigation, Z-factor optimization, and rigorous hit triage.

Library Design & Chemical Logic

The Privileged Scaffold

The synergy between the piperazine and thiazole moieties creates a pharmacophore with high drug-likeness.

  • Thiazole: Acts as a bioisostere of pyridine or imidazole, capable of hydrogen bonding and π-stacking interactions within enzyme active sites.

  • Piperazine: Serves as a solubility-enhancing linker that positions substituents in specific vectors, improving oral bioavailability compared to flat aromatic systems.

Synthetic Accessibility & Purity

Libraries are typically generated via parallel synthesis, often utilizing the Hantzsch reaction of


-haloketones with thioureas, followed by nucleophilic substitution with piperazine derivatives.
  • Purity Requirement: For HTS, compounds should be

    
     pure by LC-MS.
    
  • Solvent: Store stock solutions at 10 mM in 100% DMSO.

  • Stability: Thiazoles are generally stable, but avoid repeated freeze-thaw cycles to prevent precipitation of hydrophobic derivatives.

Pre-Screen Validation: The "Dry Run"

Before screening the full library, the assay window must be validated against the specific optical properties of the scaffold.

Spectral Interference Check (Crucial Step)

Thiazole derivatives can absorb light in the UV-Vis range (300–350 nm) and may exhibit intrinsic fluorescence.

  • Protocol: Select 20 random library members. Dilute to

    
     in assay buffer (no enzyme).
    
  • Scan: Perform an excitation/emission scan.

  • Mitigation: If library members fluoresce at the assay's detection wavelength (e.g., GFP or Fluorescein), switch to a Red-Shifted dye (e.g., Alexa Fluor 647) or a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) readout to bypass short-lived background fluorescence.

Z-Factor Determination

The Z-factor (


) measures the statistical effect size of the assay.


  • 
    : Standard deviation of positive and negative controls.
    
  • 
    : Mean signal of positive and negative controls.
    
  • Acceptance Criteria:

    
     is required for a robust screen.[1][2]
    

HTS Protocol: Step-by-Step Workflow

Assay Format: 384-well Low Volume Black Plates Throughput: ~10,000 compounds/day

Step 1: Plate Preparation (Source to Destination)
  • Thaw 10 mM compound source plates (in DMSO).

  • Use an acoustic liquid handler (e.g., Echo 550) to transfer 20–50 nL of compound into dry assay plates.

    • Target Concentration: 10

      
       final.
      
    • DMSO Limit: Ensure final DMSO concentration is

      
       (typically 0.1–0.5%).
      
Step 2: Reagent Dispensing
  • Enzyme/Protein Addition: Dispense 5

    
     of enzyme buffer using a non-contact dispenser (e.g., Multidrop Combi).
    
    • Incubation: 10 mins at RT to allow compound-enzyme pre-equilibration.

  • Substrate Addition: Dispense 5

    
     of substrate solution to initiate the reaction.
    
    • Note: For kinetic assays, start reading immediately. For endpoint assays, incubate for the linear timeframe (e.g., 60 mins).

Step 3: Detection

Read plates on a multi-mode microplate reader.

  • Fluorescence Intensity: Ex/Em optimized based on Section 2.1.

  • Controls per Plate:

    • Column 1: Negative Control (DMSO + Substrate + Enzyme).

    • Column 2: Positive Control (Known Inhibitor or No Enzyme).

    • Columns 3–22: Test Compounds.

    • Columns 23–24: Background/Blank.

Step 4: Data Normalization

Calculate Percent Inhibition for each well:



Hit Triage & False Positive Elimination

Piperazine-tethered thiazoles can occasionally act as "aggregators" or redox cyclers. A rigorous triage workflow is essential.

The Triage Logic
  • Primary Hit Cutoff: Define hits as compounds > 3 standard deviations from the mean (typically >50% inhibition).

  • Chemical Filters: Run structures through PAINS (Pan-Assay Interference Compounds) filters. Flag compounds with reactive Michael acceptors (common in some thiazole synthesis intermediates).

  • Counter-Screening:

    • Aggregation Check: Add 0.01% Triton X-100. If inhibition disappears, the compound was likely acting as a colloidal aggregator.

    • Orthogonal Assay: If the primary screen was optical (fluorescence), validate with a biophysical method like Thermal Shift Assay (TSA) or Mass Spectrometry (SAMDI) to confirm physical binding.

Visualization of Screening Logic

HTS_Workflow Start Library Source (10mM DMSO) PrimaryScreen Primary Screen (Fluorescence/Absorbance) Start->PrimaryScreen Analysis Data Analysis (Z-Score / % Inhibition) PrimaryScreen->Analysis HitSel Hit Selection (> 50% Inhibition) Analysis->HitSel Filter1 In Silico Filter (PAINS / Reactivity) HitSel->Filter1 Yes Discard Discard (False Positive) HitSel->Discard No CounterScreen Counter Screen (+ 0.01% Triton X-100) Filter1->CounterScreen Ortho Orthogonal Assay (Thermal Shift / MS) CounterScreen->Ortho Activity Retained CounterScreen->Discard Activity Lost (Aggregator) ValidHit Validated Lead (IC50 Determination) Ortho->ValidHit Binding Confirmed Ortho->Discard No Binding

Caption: Logical flow for screening piperazine-tethered thiazoles, prioritizing the removal of aggregators and interference compounds.

Case Study: Antiplasmodial Discovery

Context: A library of piperazine-tethered thiazoles was screened against Plasmodium falciparum (Dd2 strain).[3][4]

  • Challenge: The primary SYBR Green assay is susceptible to DNA-intercalating compounds.

  • Solution: Hits were cross-referenced with a cytotoxicity counter-screen (Vero cells) to ensure selectivity.

  • Result: Identification of Compound 2291-61.[3][4]

    • EC50:[4] 102 nM.[3][4]

    • Selectivity Index: >140.[3][4]

    • Mechanism:[5][6][7] Validated via distinct phenotypic changes, ruling out general toxicity.

Data Summary Table: Assay Parameters

ParameterRecommended ValueRationale
Plate Format 384-well Low VolumeMinimizes reagent cost; maximizes throughput.
Compound Conc. 10

Standard for primary screens to catch moderate binders.
DMSO Tolerance 0.1% - 1.0%Thiazoles are hydrophobic; ensure solubility without denaturing enzyme.
Z-Factor

Ensures separation between signal and background noise.
Counter-Screen +0.01% Triton X-100Eliminates false-positive colloidal aggregators.
Hit Cutoff Mean + 3

Statistically significant activity threshold.[8]

References

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. International Journal of Molecular Sciences, 2023. Source:[Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference. Journal of Medicinal Chemistry, 2015. Source:[Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 2022. Source:[Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. RSC Advances, 2024. Source:[Link]

Sources

Application Note: Behavioral Tests for Evaluating In Vivo Serotonergic Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Serotonin Challenge

Evaluating serotonergic (5-HT) activity in vivo is notoriously complex due to the neurotransmitter's vast receptor diversity (14 distinct subtypes) and its biphasic modulation of behavior. Unlike dopaminergic assays which often rely on clear locomotor readouts, serotonergic assays require high-fidelity observation to distinguish between specific receptor subtypes (e.g., 5-HT


 anxiolysis vs. 5-HT

hallucino-mimetic effects).

This guide moves beyond generic behavioral testing. It outlines a mechanistically grounded framework for isolating specific serotonergic pathways using validated behavioral endpoints. We focus on three tiers of evaluation:

  • Receptor-Specific Activation: The Head Twitch Response (5-HT

    
    ).
    
  • Global Toxicity/Elevation: The Serotonin Syndrome Assay.

  • Functional Affective Modulation: The Modified Forced Swim Test (5-HT vs. NE discrimination).

Tier 1: The 5-HT Hallmark – Head Twitch Response (HTR)[1][2][3][4]

The Head Twitch Response (HTR) is the "gold standard" behavioral proxy for 5-HT


 receptor activation in rodents. It is a rapid, paroxysmal rotational movement of the head that is distinct from normal grooming or exploration.
Mechanistic Grounding

The HTR is mediated by the activation of cortical 5-HT


 receptors (G

-coupled). Activation triggers the PLC

IP

/DAG pathway, leading to intracellular calcium release.
  • Species Specificity: This assay is optimized for mice . In rats, the equivalent behavior manifests as "Wet Dog Shakes" (WDS), which recruits the whole body and is less specific to 5-HT

    
     alone.[1]
    
  • Pharmacological Validation: The response is robustly induced by DOI (agonist) and completely abolished by M100907 or Ketanserin (antagonists).

Experimental Protocol: DOI-Induced HTR

Objective: Quantify 5-HT


 receptor engagement by a test compound or reference agonist.

Materials:

  • Subjects: C57BL/6J mice (Male, 8-10 weeks).

  • Reference Agonist: DOI (2,5-Dimethoxy-4-iodoamphetamine).[2][3][4][5][6]

  • Dosing Vehicle: Saline (0.9% NaCl).

  • Apparatus: Clear Plexiglass cylinders (15 cm diameter) or magnetometer coils for automated detection.

Step-by-Step Workflow:

  • Habituation (Critical):

    • Place mice in the testing cylinder for 20 minutes prior to injection.

    • Why? Novelty-induced exploration masks subtle head twitches. A calm baseline is essential.

  • Administration:

    • Administer Test Compound or DOI (Standard dose: 1.0 – 2.5 mg/kg i.p. ).

    • Volume: 10 mL/kg.

  • Observation Window:

    • Begin recording immediately post-injection (T=0) for 30 minutes .

    • The peak effect of DOI typically occurs between T+10 and T+20 minutes.

  • Scoring Criteria:

    • Valid HTR: A crisp, high-frequency rotation of the head (approx. 90 Hz). It looks like a "shudder" restricted to the head/ears.

    • Invalid: Grooming-associated head movements or whole-body shakes.[5]

  • Data Analysis:

    • Sum total HTRs per 5-minute bin.

    • Compare Total AUC (Area Under Curve) between Vehicle and Treatment groups.

Visualization: 5-HT Signaling & HTR Pathway[2][3][4]

HTR_Pathway Agonist Agonist (e.g., DOI) Receptor 5-HT2A Receptor (Cortical Layer V) Agonist->Receptor Binding Gprotein Gq/11 Protein Receptor->Gprotein Coupling Effector PLC Activation Gprotein->Effector Activates SecondMessenger IP3 / DAG Effector->SecondMessenger Hydrolysis Calcium Intracellular Ca2+ Release SecondMessenger->Calcium Triggers Behavior Head Twitch Response (Motor Output) Calcium->Behavior Excitability

Caption: The Gq-coupled signaling cascade linking 5-HT2A activation to the behavioral Head Twitch Response.[7]

Tier 2: Global Activation – Serotonin Syndrome Assay

When evaluating compounds that elevate extracellular serotonin (e.g., SSRIs, MAOIs, Releasing Agents), observing a single behavior is insufficient. The Serotonin Syndrome (SS) assay utilizes a composite score of neuromuscular and autonomic signs.[8]

The Modified Sternbach Scale for Rodents

This protocol adapts clinical criteria for rodent observation. It is particularly sensitive to 5-HT


 and 5-HT

co-activation.

Scoring System: Observations are conducted in 2-minute bins every 10 minutes post-dosing.

SignDescriptionReceptor DriverScoring (0-3)
Forepaw Treading Rhythmic paddling of forepaws5-HT

0=Absent, 1=Equivocal, 2=Present, 3=Continuous
Flat Body Posture Abdomen pressed to floor, limbs splayed5-HT

0=Normal, 3=Fully Flattened
Hindlimb Abduction Splaying of hind legs (frog-like)5-HT

/5-HT

0=Normal, 3=Maximal extension
Tremor High-frequency shiveringGeneral 5-HT0=Absent, 3=Severe
Straub Tail Tail rigid and erect (vertical)5-HT

0=Relaxed, 3=Vertical (>90°)

Protocol Note: To induce a robust positive control state for validation, use the precursor loading method:

  • Pre-treatment: Tranylcypromine (MAOI, 10 mg/kg i.p.)

  • Challenge (30 min later): L-Tryptophan or 5-HTP (100 mg/kg i.p.)

  • Result: This combination produces maximal scores across all categories.

Tier 3: Functional Affective Modulation – Modified Forced Swim Test (FST)

Standard FST analysis often fails to distinguish between Serotonergic (SSRI) and Noradrenergic (NRI) antidepressants.[9] The Modified FST (specifically in rats ) resolves this by separating active behaviors.

The "Swim vs. Climb" Distinction[9]
  • Serotonergic Agents (e.g., Fluoxetine): Increase Swimming behavior but do not significantly affect climbing.

  • Noradrenergic Agents (e.g., Desipramine): Increase Climbing (thrashing against walls) but do not affect swimming.

  • Dopaminergic Agents: Often increase general locomotor activity, requiring an Open Field Test control to rule out false positives.

Protocol: Modified Rat FST
  • Pre-Test (Day 1):

    • Place rats in a cylinder (20cm diam, 50cm height) filled with 25°C water for 15 minutes .

    • Purpose: Induces a stable baseline of immobility for Day 2.

  • Drug Administration:

    • Standard regimen: Three doses (24h, 5h, and 1h prior to testing on Day 2).

  • Test Session (Day 2):

    • Place rat in cylinder for 5 minutes .

    • Video record for blind scoring.

  • Sampling Strategy:

    • Use a time-sampling technique: Record the predominant behavior every 5 seconds (60 counts total).

    • Behaviors:

      • Immobility:[9] Floating with minimal movement.

      • Swimming: Horizontal movement across the cylinder.

      • Climbing: Vertical movement with forepaws breaking the surface against the wall.

Experimental Decision Tree

Select the appropriate assay based on your target mechanism.

Decision_Tree Start Start: Define Target Mechanism Q1 Is the target a specific 5-HT Receptor Subtype? Start->Q1 Subtype2A Target: 5-HT2A (Psychedelics/Antipsychotics) Q1->Subtype2A Yes Subtype1A Target: 5-HT1A (Anxiolytics) Q1->Subtype1A Yes Q2 Is the target a Transporter (SERT) or Releasing Agent? Q1->Q2 No (General Elevation) HTR Assay: Head Twitch Response (Mouse) Subtype2A->HTR Hypothermia Assay: 8-OH-DPAT Induced Hypothermia or Forepaw Treading Subtype1A->Hypothermia Toxicity Question: Assessing Safety/Toxicity? Q2->Toxicity Safety Efficacy Question: Assessing Antidepressant Efficacy? Q2->Efficacy Therapeutic SS_Assay Assay: Serotonin Syndrome (Sternbach Scale) Toxicity->SS_Assay Mod_FST Assay: Modified FST (Rat) (Score: Swim vs. Climb) Efficacy->Mod_FST

Caption: Decision matrix for selecting the optimal behavioral assay based on receptor target and study goals.

References

  • Halberstadt, A. L., & Geyer, M. A. (2011). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement.[4] Psychopharmacology, 213(2-3), 457–467. Link

  • Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Pharmacology & Therapeutics, 136(2), 148–163. Link

  • Haberzettl, R., et al. (2013). Animal models of the serotonin syndrome: A systematic review. Behavioural Brain Research, 256, 328-345. Link

  • Detke, M. J., et al. (1995). Blocking the serotonin transporter with fluoxetine increases swimming in the rat forced swimming test: unmasking the antidepressant effect. Psychopharmacology, 121(1), 66–72. Link

  • Goodwin, G. M., & Green, A. R. (1985). A behavioural and biochemical study in mice and rats of putative selective agonists and antagonists for 5-HT1 and 5-HT2 receptors. British Journal of Pharmacology, 84(3), 743–753. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MPP-Amine-Solubility-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Subject: Troubleshooting aqueous solubility and stability for experimental protocols.

Executive Summary & Compound Profile

You are encountering solubility challenges with 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine . Based on its structure, this molecule presents a classic "brick dust vs. grease ball" duality. It possesses a lipophilic phenylpiperazine core (hydrophobic "grease") and a sterically hindered primary amine tail (polar but basic).

  • Physicochemical Profile:

    • LogP (Predicted): ~2.0–3.0 (Moderate Lipophilicity).

    • pKa values (Estimated):

      • N1 (Phenyl-attached piperazine N): ~2–4 (Low basicity due to conjugation).

      • N4 (Alkyl-attached piperazine N): ~8.5–9.0.[1]

      • Primary Amine (Tail): ~10.2–10.6 (Highly basic, similar to t-butylamine).

    • Challenge: At neutral pH (7.4), the molecule is predominantly unionized or only partially ionized, leading to precipitation.

Module 1: Salt Selection (The "Hardware" Fix)

User Issue: "I synthesized the HCl salt, but it turned into a hygroscopic oil or sticky gum instead of a powder."

Root Cause: The hydrochloride (HCl) salt is often the default choice, but for molecules with flexible alkyl chains and high rotational freedom (like the propan-2-amine tail), HCl salts often have low lattice energy and high hygroscopicity. The small chloride ion allows the crystal lattice to absorb water, leading to deliquescence.

Troubleshooting Protocol: Counter-Ion Screening To stabilize the solid form and improve dissolution rate, you must switch to a "stiffer" or larger counter-ion that encourages crystallization.

Recommended Counter-Ions:

  • Fumarate / Maleate: These dicarboxylic acids often form stable, crystalline salts with phenylpiperazines by cross-linking two drug molecules or forming intramolecular hydrogen bonds.

  • Mesylate (Methanesulfonate): Excellent for lipophilic bases. It reduces hygroscopicity compared to HCl.

  • Tosylate: The aromatic ring in the counter-ion can pi-stack with the phenylpiperazine, stabilizing the crystal lattice.

Experimental Workflow: Salt Screening

SaltScreening Start Start: Free Base (Oil/Solid) Solvent Dissolve in Acetone or EtOH (Warm to 40°C) Start->Solvent AcidAdd Add Acid (1.05 eq) Slow Addition Solvent->AcidAdd Check1 Precipitate formed? AcidAdd->Check1 Cool Cool to 4°C (24h) Check1->Cool No Analyze Analyze Solid: DSC (Melting Point) XRPD (Crystallinity) Check1->Analyze Yes AntiSolvent Add Anti-solvent (Ether/Heptane) Cool->AntiSolvent Still Clear Cool->Analyze Precipitate AntiSolvent->Analyze

Figure 1: Decision tree for salt screening. Prioritize acetone/ethanol as solvents to avoid solvates.

Module 2: pH Manipulation & Buffers (The "Software" Fix)

User Issue: "My compound dissolves in water/DMSO, but precipitates immediately when injected into PBS (pH 7.4)."

Root Cause: This is a pHp (pH of precipitation) violation. The molecule is a weak base. As the pH rises towards the pKa of its most basic group (the primary amine, ~10.5) and the secondary basic group (piperazine N4, ~9.0), the solubility drops logarithmically. At pH 7.4, a significant fraction of the molecules deprotonate, becoming neutral and insoluble.

Technical Fix: The "2-Unit Rule" To maintain solubility, the pH of your vehicle must be at least 2 units below the pKa. However, injecting pH 5 solution is painful/toxic.

Buffer Strategy:

  • Formulation Buffer: Use Acetate Buffer (pH 4.5–5.0) or Citrate Buffer (pH 3.0–4.0) for stock solutions.

  • In Vivo Transition: To prevent crashing out upon injection (pH shift to 7.4):

    • Reduce Concentration: Ensure the dose concentration is below the intrinsic solubility (

      
      ) of the free base (likely < 100 µg/mL).
      
    • Use a Co-solvent: (See Module 4).

Data: Theoretical Solubility vs. pH

pH EnvironmentProtonation StatePredicted SolubilityStatus
pH 1.2 (Stomach) Fully Protonated (+2/+3 charge)> 50 mg/mLHigh
pH 4.5 (Acetate) Mostly Protonated> 10 mg/mLGood
pH 7.4 (Blood) Partially Deprotonated< 0.1 mg/mLRisk
pH 10.0 (Basic) Free Base (Neutral)< 0.001 mg/mLInsoluble
Module 3: Cyclodextrin Complexation (The "Stealth" Fix)

User Issue: "I need a neutral pH formulation for cell culture/IV injection, but I can't use acidic buffers."

Root Cause: You need to "hide" the hydrophobic phenyl ring from the water without relying on ionization.

Solution: Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the gold standard for phenylpiperazines. The phenyl ring fits snugly into the hydrophobic cavity of the

-CD, while the hydroxyl groups on the outside maintain water solubility.

Protocol: Complexation

  • Vehicle: Prepare 20% (w/v) HP-

    
    -CD in Water or Saline.
    
  • Addition: Add excess drug (free base or salt).

  • Equilibration: Shake for 24–48 hours at room temperature.

  • Filtration: Filter through 0.22 µm PVDF filter to remove uncomplexed drug.

Why this works: Research on similar phenylpiperazines indicates a 1:1 binding stoichiometry with binding constants (


) often exceeding 200 

[1]. This can increase apparent solubility by 10–100 fold.

CDComplex cluster_0 Mechanism Drug Drug (Hydrophobic) Complex Inclusion Complex Drug->Complex k_on CD Cyclodextrin (Host) CD->Complex Complex->Drug k_off Complex->CD Note Phenyl ring enters CD cavity. Polar amine tail remains exposed.

Figure 2: Dynamic equilibrium of inclusion complexation. The phenyl ring is the "guest" molecule.

Module 4: Co-Solvents & Surfactants

User Issue: "I need a quick fix for an acute animal study (IP/PO)."

Standard "Cheat Sheet" Formulation: If you cannot perform salt screening or CD complexation, use this ternary system. This lowers the dielectric constant of the water, allowing the neutral form to stay in solution longer.

ComponentFunctionConcentration Range
DMSO Primary Solubilizer5% – 10%
PEG 400 Co-solvent / Stabilizer20% – 40%
Water / Saline Bulk VehicleQ.S. to 100%

Warning: Add Water LAST . Dissolve drug in DMSO first, then add PEG, then slowly add water with vortexing. Adding water too fast will cause "shock precipitation."

References
  • Cyclodextrin Complexation

    • Source: "Effect of cyclodextrin complexation on phenylpropanoids' solubility.
    • Relevance: Validates the 1:1 stoichiometry and solubility enhancement of phenyl-ring containing compounds using HP- -CD.
  • Salt Selection Strategy

    • Source: "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." ResearchGate.[2]

    • Relevance: Defines the pKa gap rule (>2 units) and counter-ion selection for basic drugs to prevent oiling out.
  • Piperazine pKa Data

    • Source: "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." University of Regina / Semantic Scholar.
    • Relevance: Provides thermodynamic dissociation constants for piperazine derivatives, critical for pH buffer selection.
    • [Link to Source]([Link]

  • Phenylpiperazine Properties

    • Source: "1-Phenylpiperazine - Physical and chemical characteristics." Grokipedia / BenchChem.
    • Relevance: Confirms the water insolubility of the parent phenylpiperazine scaffold and the necessity of salt form

Sources

Technical Support Center: Optimizing Dosage and Administration Route for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for in vivo study design. As Senior Application Scientists, we understand that selecting the appropriate dosage and route of administration is paramount for the success of your preclinical research. This guide is structured to provide direct answers to common questions and troubleshoot issues you may encounter, ensuring your experiments are built on a solid, scientifically sound foundation.

Frequently Asked Questions (FAQs)

Q1: Where do I even begin with selecting a dose for my compound in an animal model?

A: The starting point for dose selection in an in vivo study is a combination of literature review and preliminary toxicity studies.[1] Begin by searching for published studies on your compound or similar molecules to see what dose ranges have been previously used. If no data is available, a dose-range finding (DRF) study is the essential first step.[2][3] The goal is to identify the Maximum Tolerated Dose (MTD) , which is the highest dose that does not cause unacceptable side effects.[4][5][6] This is typically determined through a dose escalation strategy where different cohorts of animals receive increasing doses of the compound.[2][7]

Another critical concept is the No-Observed-Adverse-Effect-Level (NOAEL) , which is the highest dose at which no statistically or biologically significant adverse effects are observed.[8][9][10] The NOAEL is a key parameter for establishing a safe starting dose for further studies.[8]

Q2: What is the difference between MTD and NOAEL, and which one should I use to guide my efficacy studies?

A: The MTD and NOAEL are both determined in toxicology studies and provide different but complementary information for dose selection.

  • Maximum Tolerated Dose (MTD): This is the highest dose of a drug that can be administered without causing unacceptable toxicity or side effects over a specific period.[4][6] It helps define the upper limit of the dose range for your studies. The rationale for using the MTD in some long-term studies is to maximize the chance of detecting any chronic adverse effects.[4]

  • No-Observed-Adverse-Effect-Level (NOAEL): This is the highest experimental dose at which there is no statistically or biologically significant increase in the frequency or severity of adverse effects compared to a control group.[8][10] The NOAEL is crucial for determining a safe starting dose for subsequent studies, including human clinical trials.[8][9]

For your efficacy studies, you will typically want to use a dose range that is below the MTD and ideally informed by the NOAEL to ensure that the observed effects are due to the therapeutic action of your compound and not confounded by toxicity. The therapeutic window lies between the minimum effective dose (MED) and the MTD.[3]

Q3: How do I choose the most appropriate route of administration for my in vivo study?

A: The choice of administration route is critical and depends on several factors related to your compound and the goals of your study.[11][12][13] Key considerations include:

  • Physicochemical Properties of the Drug: The solubility, stability, and formulation of your compound will dictate feasible administration routes.[11][13] For example, water-soluble drugs are suitable for intravenous injection, while some unstable drugs may need to bypass the acidic environment of the stomach.[11]

  • Desired Onset and Duration of Action: If you need a rapid onset of action, intravenous (IV) administration provides immediate and 100% bioavailability.[12][14] For a slower, more sustained release, subcutaneous (SC) or oral (PO) routes might be more appropriate.[11][15]

  • Target Site of Action: For localized effects, direct administration to the target tissue (e.g., topical for skin conditions, inhalation for respiratory diseases) is often preferred to minimize systemic side effects.[11][12] For systemic effects, routes that ensure absorption into the bloodstream are necessary.[11]

  • First-Pass Metabolism: Drugs administered orally are absorbed from the gastrointestinal tract and pass through the liver before reaching systemic circulation.[16][17] This "first-pass effect" can significantly metabolize and reduce the bioavailability of some drugs.[13] Routes like intravenous, intramuscular, and sublingual bypass this effect.[18]

  • Patient Factors and Clinical Relevance: The intended clinical route of administration in humans should be considered.[2] For example, if the drug is intended for oral administration in patients, it is often best to use the oral route in your preclinical studies.

Here is a table summarizing the characteristics of common administration routes:

Route of AdministrationOnset of ActionBioavailabilityAdvantagesDisadvantages
Intravenous (IV) Immediate100% (by definition)[14][17]Rapid effect, precise dose control[11][12]Invasive, risk of infection, requires trained personnel[12]
Intraperitoneal (IP) RapidHigh, but variableLarge volumes can be administered, bypasses first-pass metabolismPotential for injection into organs, may cause irritation
Subcutaneous (SC) Slow and sustainedGood, but can be variableSuitable for slow-release formulations, self-administration is possible[16]Slower onset of action, smaller volumes than IM[17]
Intramuscular (IM) Faster than SCGood, often higher than SCCan be used for oily vehicles and some irritating substances[16]Can be painful, risk of nerve damage[12]
Oral (PO) Slow and variableHighly variable, subject to first-pass metabolism[12][16]Convenient, non-invasive, good for patient compliance[11][16]Slow onset, variable absorption, degradation by stomach acid/enzymes[13][16]
Inhalation RapidHigh for local effect, variable for systemicDirect delivery to lungs, rapid absorption[12]Requires specialized equipment, proper technique is crucial[13]
Topical LocalizedLow systemic absorptionLocalized effect, minimizes systemic side effects[12]Limited to drugs that can penetrate the skin, can cause local irritation
Transdermal Slow and sustainedControlled and continuous releaseProlonged action, bypasses first-pass metabolism[12]Limited to potent, lipophilic drugs, potential for skin irritation

Troubleshooting Guide

Problem 1: High variability in results between animals in the same treatment group.

Possible Causes & Solutions:

  • Inconsistent Administration Technique: Even small variations in injection angle, depth, or speed can significantly alter drug absorption and bioavailability, especially for IP and SC routes.

    • Solution: Develop and strictly follow a Standard Operating Procedure (SOP) for all administrations. Ensure all personnel are thoroughly trained and their technique is consistent.[19]

  • Formulation Instability: Your compound may be precipitating out of solution or degrading over time.

    • Solution: Assess the stability of your formulation under the conditions of your experiment.[19] Prepare fresh formulations daily if necessary. Consider using a different vehicle or formulation strategy to improve solubility and stability.[20]

  • Biological Variability: Individual differences in animal metabolism, health status, or stress levels can contribute to varied responses.

    • Solution: Increase the number of animals per group to improve statistical power.[19] Ensure all animals are age- and weight-matched and sourced from a reputable vendor. Acclimatize animals to the facility and handling procedures to minimize stress.

Problem 2: My compound shows excellent in vitro efficacy but has no effect in vivo.

Possible Causes & Solutions:

  • Poor Pharmacokinetics (PK): The compound may be rapidly cleared from the body, have low bioavailability, or not reach the target tissue in sufficient concentrations.

    • Solution: Conduct a pharmacokinetic (PK) study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of your compound.[21][22][23][24] This will provide crucial data on parameters like half-life, Cmax (maximum concentration), and AUC (area under the curve), which can help you optimize the dosing regimen.[2][25]

  • Low Bioavailability: The chosen route of administration may not be optimal for your compound, leading to poor absorption.[19]

    • Solution: If using the oral route, consider if the compound is subject to significant first-pass metabolism. You may need to test an alternative route, such as IV or IP, to bypass this.[13] Formulation strategies can also be employed to enhance bioavailability.[20]

  • Target Engagement Issues: The compound may not be reaching its intended biological target in vivo.

    • Solution: A pharmacodynamic (PD) study can help confirm that your drug is engaging its target in the animal model.[22][23] This involves measuring a biomarker that indicates the drug's activity at its target.

Problem 3: I'm observing unexpected toxicity or adverse effects in my animal models.

Possible Causes & Solutions:

  • Dose is too High: You may be dosing at or above the MTD.

    • Solution: Re-evaluate your dose-range finding data. If you haven't performed a thorough MTD study, this is a critical next step. Reduce the dose to a level that is well-tolerated.

  • Vehicle Toxicity: The vehicle used to dissolve or suspend your compound may be causing the adverse effects.

    • Solution: Always include a vehicle-only control group in your studies. If toxicity is observed in this group, you will need to identify a more biocompatible vehicle.

  • Off-Target Effects: The compound may be interacting with unintended targets, leading to toxicity.

    • Solution: Careful observation and documentation of the specific adverse effects can provide clues about potential off-target mechanisms. Further in vitro screening against a panel of receptors and enzymes may be necessary.

Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study

Objective: To determine the MTD of a novel compound and identify a preliminary effective and safe dose range.[3][19]

Methodology:

  • Animal Model: Select a relevant animal model (e.g., healthy mice or rats of a specific strain).

  • Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group and at least three dose levels of the compound.[19]

  • Dose Selection: The starting dose should be based on in vitro data or literature on similar compounds.[2][19] Subsequent doses should be escalated, often by a factor of 2x or 3x.[2][19]

  • Administration: Administer the compound via the intended clinical route (e.g., IV, IP, SC, PO).

  • Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in weight, behavior, appetite, and appearance. Record all observations meticulously.

  • Endpoint: The study duration is typically 7-14 days. The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss, mortality, or severe clinical signs).[4]

  • Data Analysis: Plot body weight changes and clinical scores against dose to determine the dose-response relationship for toxicity.

Protocol 2: Basic Pharmacokinetic (PK) Study

Objective: To determine the ADME profile of a compound after a single administration.[19]

Methodology:

  • Animal Model: Use the same animal model as in your efficacy studies.

  • Dosing: Administer a single dose of the compound at a therapeutically relevant and well-tolerated level.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) post-administration. The exact time points will depend on the expected half-life of the compound.

  • Sample Processing: Process the blood to obtain plasma or serum and store frozen until analysis.

  • Bioanalysis: Analyze the samples using a validated analytical method, such as LC-MS/MS, to determine the concentration of the compound.[19]

  • Data Analysis: Plot the plasma concentration versus time. Use pharmacokinetic software to calculate key parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t1/2 (Half-life): Time for the plasma concentration to decrease by half.

Visualizations

Dose_Optimization_Workflow cluster_0 Phase 1: Dose Finding & Safety cluster_1 Phase 2: PK/PD & Efficacy In Vitro Data / Lit Review In Vitro Data / Lit Review DRF_MTD_Study Dose-Range Finding (DRF) / Maximum Tolerated Dose (MTD) Study In Vitro Data / Lit Review->DRF_MTD_Study NOAEL_Determination No-Observed-Adverse-Effect-Level (NOAEL) Determination DRF_MTD_Study->NOAEL_Determination Safe_Dose_Range Establish Safe Dose Range NOAEL_Determination->Safe_Dose_Range PK_Study Pharmacokinetic (PK) Study Safe_Dose_Range->PK_Study Inform Efficacy_Study Efficacy Study PK_Study->Efficacy_Study PD_Study Pharmacodynamic (PD) Study PD_Study->Efficacy_Study Optimized_Dose_Regimen Optimized Dose & Regimen Efficacy_Study->Optimized_Dose_Regimen

Caption: Workflow for Dose Optimization in In Vivo Studies.

Administration_Route_Selection Central_Node Choice of Administration Route Drug_Properties Drug Properties (Solubility, Stability) Central_Node->Drug_Properties Therapeutic_Goal Therapeutic Goal (Onset, Duration) Central_Node->Therapeutic_Goal Target_Site Target Site of Action (Local vs. Systemic) Central_Node->Target_Site First_Pass First-Pass Metabolism Central_Node->First_Pass Clinical_Relevance Clinical Relevance Central_Node->Clinical_Relevance

Caption: Key Factors Influencing Administration Route Selection.

References

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (2017, June 1). Symeres. [Link]

  • No-observed-adverse-effect level. (n.d.). In Wikipedia. Retrieved from [Link]

  • Ratain, M. J., & Sargent, D. J. (1997). Model-guided determination of maximum tolerated dose in phase I clinical trials: evidence for increased precision. Journal of the National Cancer Institute, 89(23), 1753–1758. [Link]

  • How Do Toxicological Studies Determine the No Observed Adverse Effect Level (NOAEL)?. (2026, January 6). The ESG Times. [Link]

  • Taylor, A. (2016, March 26). Human Drug Testing Phase I: Determining the Maximum Tolerated Dose. Dummies. [Link]

  • Maximum tolerable dose (MTD) studies. (n.d.). Southern Research. Retrieved from [Link]

  • Maximum Tolerated Dose [MTD]. (n.d.). EUPATI Toolbox. Retrieved from [Link]

  • No observed adverse effect level (NOAEL). (n.d.). GARDP Revive. Retrieved from [Link]

  • No Observed Adverse Effect Level [NOAEL]. (n.d.). EUPATI Toolbox. Retrieved from [Link]

  • Factors Governing Route of Drug Administration. (2025, October 28). Filo. [Link]

  • What TK data is required for NOAEL determination?. (2025, May 29). Noble Life Sciences. [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. [Link]

  • Fransico, N. (n.d.). The Role of Routes of Administration in Drug Absorption and Bioavailability. Journal of Pharmacology and Toxicology Research. [Link]

  • Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. Retrieved from [Link]

  • Robinson, S., et al. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. [Link]

  • In Vivo PK/PD Study Services. (n.d.). Reaction Biology. Retrieved from [Link]

  • How to calculate a right dose for in vivo study?. (2016, February 29). ResearchGate. [Link]

  • Andes, D., et al. (2001). In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model. Antimicrobial Agents and Chemotherapy, 45(10), 2816–2822. [Link]

  • Pharmacokinetics of Different Administration Routes. (2020, October 23). Patel Kwan Consultancy. [Link]

  • What are Pharmacokinetic and Pharmacodynamic Studies?. (2022, November 30). ALS Therapy Development Institute. [Link]

  • Routes of drug administration. (n.d.). [Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (2013). Journal of Translational Medicine, 11(230). [Link]

  • Pharmacological Implications of Drug Administration Routes. (n.d.). Austra & Lian. [Link]

  • Comparison of three different routes of drug administration: oral, intravenous injection and transdermal. (n.d.). ResearchGate. [Link]

  • Interspecies Scaling. (n.d.). PKMP. Retrieved from [Link]

  • Pharmacokinetic / Pharmacodynamic (PK/PD). (n.d.). Vibiosphen. Retrieved from [Link]

  • Dose determination in preclinical and clinical studies. (2015, July 15). Slideshare. [Link]

  • Dose Finding in Single Dose Studies by Allometric Scaling. (n.d.). Semantic Scholar. [Link]

  • Medication Routes of Administration. (n.d.). Avivia BV. Retrieved from [Link]

  • Preclinical research strategies for drug development. (2025, August 11). AMSbiopharma. [Link]

  • Advanced Methods for Dose and Regimen Finding During Drug Development: Summary of the EMA/EFPIA Workshop on Dose Finding (London 4–5 December 2014). (2015). CPT: Pharmacometrics & Systems Pharmacology, 4(8), 483–492. [Link]

  • Dose Optimization: How to Get it Right. (2023, March 6). VeriSIM Life. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. [Link]

  • Interpretation of Non-Clinical Data for Prediction of Human Pharmacokinetic Parameters: In Vitro-In Vivo Extrapolation and Allometric Scaling. (2019). Pharmaceutics, 11(4), 161. [Link]

  • Dose Range Finding Studies. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats. (2020). Pharmaceutics, 12(9), 834. [Link]

  • Strategy for Designing In Vivo Dose-Response Comparison Studies. (2024). Methods in Molecular Biology, 2789, 239–256. [Link]

  • A framework to guide dose & regimen strategy for clinical drug development. (2018). CPT: Pharmacometrics & Systems Pharmacology, 7(5), 294–305. [Link]

  • Strategy for Designing In Vivo Dose-Response Comparison Studies. (n.d.). ResearchGate. [Link]

  • FDA–AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Dosages for First-in-Human Trials. (2025). Clinical Cancer Research, 31(23), 5171–5179. [Link]

  • Medication Routes of Administration. (2023). In StatPearls. StatPearls Publishing. [Link]

  • Dose optimization during drug development: whether and when to optimize. (2018). Cancer, 124(17), 3501–3506. [Link]

  • Application of In Vivo Imaging Techniques and Diagnostic Tools in Oral Drug Delivery Research. (2021). Pharmaceutics, 13(7), 993. [Link]

Sources

Troubleshooting guide for 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

Welcome to the technical support hub for 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine (referred to hereafter as 2-MPPA ). This compound is a lipophilic phenylpiperazine derivative, structurally analogous to ligands used in serotonin (5-HT) and dopamine receptor research. Its gem-dimethyl substitution adjacent to the primary amine provides steric hindrance that may increase metabolic stability against monoamine oxidases (MAOs), but it also complicates solubility in physiological buffers.

This guide addresses the three most common failure modes reported by researchers: precipitation in media , lysosomal toxicity (vacuolization) , and inconsistent GPCR signaling .

Troubleshooting Category: Solubility & Precipitation

User Issue: "I prepared a 10 mM stock in DMSO, but when I dilute it into DMEM (10 µM), I see fine crystals or turbidity immediately."

Root Cause Analysis

2-MPPA is a lipophilic weak base. In pure DMSO, it is fully soluble. However, cell culture media (pH 7.4) acts as a buffer that forces the equilibrium toward the unprotonated (free base) form, which is hydrophobic.

  • The "Crash" Mechanism: Direct dilution from 100% DMSO to aqueous media creates a local region of high concentration and rapid polarity shift, causing the compound to precipitate before it can disperse.

Technical Solution: The "Intermediate Step" Protocol

Do not dilute directly from high-concentration DMSO into the culture dish. Use an intermediate dilution step to stabilize the hydration shell.

Step-by-Step Solubilization Protocol
  • Stock Prep: Dissolve 2-MPPA in anhydrous DMSO to 10 mM . (Store at -20°C, desiccated).

  • Intermediate Dilution (The Critical Step):

    • Prepare a 10x Intermediate solution in PBS (pH 7.2) or serum-free media.

    • Example: To achieve 10 µM final, first dilute the 10 mM stock 1:100 into PBS to make a 100 µM solution.

    • Note: If turbidity appears here, sonicate for 5 minutes at 37°C. The lower concentration allows the salt form to stabilize.

  • Final Application: Add the 10x Intermediate to your cell culture media (1:10 dilution).

Visualization: Solubility Workflow

SolubilityWorkflow Stock 10mM Stock (100% DMSO) Direct Direct Addition (Precipitation Risk) Stock->Direct Avoid Inter 100µM Intermediate (PBS/Serum-Free) Stock->Inter 1:100 Dilution Final 10µM Final (Cell Media) Direct->Final Crystals Form Inter->Final 1:10 Dilution

Caption: Figure 1. Optimized dilution workflow to prevent hydrophobic crashing. Direct addition triggers precipitation; intermediate dilution stabilizes the compound.

Troubleshooting Category: Cytotoxicity & Vacuolization

User Issue: "My cells (HEK293) look 'foamy' or have large clear vesicles after 4 hours of treatment, even at non-toxic concentrations."

Root Cause Analysis: Lysosomotropism

Phenylpiperazines are classic lysosomotropic amines . They permeate cell membranes as neutral bases, enter the acidic lysosome (pH ~4.5), become protonated, and get trapped. This draws water into the lysosome osmotically, causing swelling (vacuolization). This is often mistaken for apoptosis but is a physicochemical artifact [1].

Differentiation Table: Toxicity vs. Artifact
FeatureLysosomal Vacuolization (Artifact)True Cytotoxicity (Apoptosis)
Appearance Large, clear vesicles; cell membrane intact.Cell shrinkage, blebbing, detachment.
Reversibility Reversible (Washout media for 2h).Irreversible.
Mitochondrial Potential Normal (TMRE stain intact).Depolarized (TMRE signal loss).
Fix Reduce concentration < 10 µM or limit exposure time.Check off-target effects.
Strategic Advice

If you observe vacuolization:

  • Do not panic. It does not necessarily indicate cell death.

  • Washout Test: Replace media with compound-free media. If vesicles disappear within 2-4 hours, it is lysosomal trapping, not toxicity.

  • Buffer pH: Ensure your media is strictly pH 7.4. Acidic media exacerbates trapping.

Troubleshooting Category: Functional Assays (GPCR Signaling)

User Issue: "I am running a Calcium Flux (FLIPR) assay for 5-HT receptors. The EC50 is variable, and the signal decays too fast."

Root Cause Analysis

2-MPPA likely acts on Gq-coupled (Calcium) or Gi-coupled (cAMP) receptors.

  • Serum Interference: Phenylpiperazines bind to albumin (BSA/FBS) in media. High serum (10%) reduces the free concentration of the drug, shifting the EC50 to the right [2].

  • Receptor Desensitization: Agonist exposure causes rapid phosphorylation and internalization of GPCRs (e.g., 5-HT2A).

Optimization Protocol for Calcium Assays
  • Serum Starvation: Perform the assay in HBSS + 20 mM HEPES (Serum-Free). Do not use full growth media.

  • Incubation Time: Add the compound during the read (real-time) or incubate for < 5 minutes.

  • BSA Limit: If you must use protein to prevent sticking to plastic, use 0.1% BSA (fatty-acid free), not 10% FBS.

Visualization: GPCR Signaling & Interference

GPCRPathway cluster_interference Assay Interference Ligand 2-MPPA (Ligand) Serum Serum Albumin (Sponge Effect) Ligand->Serum sequestration Receptor 5-HT Receptor (GPCR) Ligand->Receptor Binding Gprot Gq Protein Receptor->Gprot Activation PLC PLC-beta Gprot->PLC Calcium Ca2+ Release (Signal) PLC->Calcium IP3 Pathway

Caption: Figure 2. Signal transduction pathway.[1] Note the "Serum Sponge" effect where albumin sequesters lipophilic ligands like 2-MPPA, reducing effective potency.

Frequently Asked Questions (FAQs)

Q: Is 2-MPPA light sensitive? A: Yes, phenylpiperazines can undergo photo-oxidation. Store the solid and DMSO stocks in amber vials or wrapped in foil.

Q: Can I use plasticware? A: Lipophilic amines can adsorb to polystyrene. For concentrations < 100 nM, use low-binding polypropylene plates or add 0.01% Tween-20 to the buffer to block non-specific binding.

Q: Why does the compound turn yellow in DMSO over time? A: This indicates oxidation of the amine. If the stock turns dark yellow or brown, discard it. Fresh stocks should be clear or very pale yellow.

References

  • Marceau, F., et al. (2012). "The lysosomotropic effect of hydrophobic amines: a potential artifact in cell biology and drug discovery." Journal of Cellular Physiology. Available at: [Link]

  • Gleeson, M.P. (2008). "Plasma protein binding: the critical role of lipophilicity." Expert Opinion on Drug Discovery. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for Phenylpiperazine Derivatives." PubChem. Available at: [Link]

Sources

How to reduce the cytotoxicity of phenylpiperazine derivatives in vitro

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Mitigating In Vitro Cytotoxicity for Drug Development Professionals

From the desk of a Senior Application Scientist, this guide provides in-depth troubleshooting strategies and validated protocols to address the common challenge of cytotoxicity associated with phenylpiperazine derivatives in preclinical in vitro models. Our goal is to equip you with the mechanistic understanding and practical tools needed to dissect, interpret, and mitigate unwanted cytotoxic effects, ensuring your lead compounds are evaluated for their intended biological activity with greater accuracy.

Frequently Asked Questions (FAQs)

Q1: Why do many of my phenylpiperazine derivatives show high basal cytotoxicity?

A1: The cytotoxicity of phenylpiperazine derivatives is often linked to their structure and metabolism. Key factors include:

  • Structure-Activity Relationship (SAR): Specific substitutions on the phenyl ring can significantly influence toxicity. For instance, hydroxyl or primary amine substitutions have been shown to increase toxicity, whereas aliphatic substitutions may result in toxicity profiles comparable to the parent 1-phenylpiperazine[1][2]. Halogen substitutions, such as chlorine atoms on the phenyl ring, can also enhance cytotoxic activity[3][4].

  • Metabolic Activation: The parent compound may not be the primary toxic agent. Cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4, can metabolize phenylpiperazines into reactive metabolites like quinone-imines[5][6][7]. These electrophilic intermediates can covalently bind to cellular macromolecules, leading to stress and cell death[8][9].

  • Induction of Oxidative Stress: Many cytotoxic compounds, including some phenylpiperazine analogs, exert their effects by increasing the production of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial impairment, and apoptosis[10][11][12].

Q2: How can I quickly determine if cytotoxicity is masking the true efficacy of my compound?

A2: A primary step is to establish the therapeutic index in vitro by determining the concentration range where the compound is effective without causing significant cell death. Run a dose-response curve for both your efficacy endpoint (e.g., receptor binding, enzyme inhibition) and cytotoxicity (e.g., MTT, LDH assay) in parallel[13]. If the IC50 for cytotoxicity is close to or lower than the EC50 for efficacy, cytotoxicity is likely a confounding factor.

Q3: Is the choice of cell line important for cytotoxicity assessment?

A3: Absolutely. Cell lines exhibit different sensitivities. For example, primary hepatocytes may be more sensitive to phenylpiperazine toxicity than immortalized cell lines like HepaRG[12]. Furthermore, the metabolic competency of the cell line is critical. Standard cell lines like HEK293 or CHO may have low endogenous CYP activity, potentially underestimating the toxicity of compounds that require metabolic activation. Using metabolically competent cells (e.g., HepaRG, primary hepatocytes) or engineered cell lines expressing specific CYP enzymes is recommended for a more accurate toxicity profile[14].

Troubleshooting Guide 1: High Basal Cytotoxicity Observed

You've screened a new derivative and the initial results from an MTT assay show a steep drop in cell viability even at low micromolar concentrations. Here’s how to investigate and address this.

Issue 1.1: Is the cytotoxicity inherent to the parent compound or a result of metabolic activation?

Causality: Many phenylpiperazines are pro-drugs that become toxic only after being metabolized by CYP enzymes in the liver (or in metabolically active cell lines)[6][7]. The formation of reactive quinone-imine or iminium ion intermediates is a common bioactivation pathway[5][8][9]. Distinguishing between parent compound toxicity and metabolite-driven toxicity is the most critical first step.

Workflow for Differentiating Parent vs. Metabolite Toxicity

start High Cytotoxicity Observed exp1 Run Parallel Assays: 1. Low CYP Activity Cells (e.g., HEK293) 2. High CYP Activity Cells (e.g., HepG2) start->exp1 q1 Is cytotoxicity significantly higher in HepG2? exp1->q1 res1 Metabolic Activation Is Likely q1->res1 YES res2 Parent Compound Is Likely Toxic q1->res2 NO path1 YES action1 Proceed to Protocol 2: CYP Inhibition Assay res1->action1 path2 NO action2 Proceed to Protocol 1: Oxidative Stress Assay res2->action2 cluster_0 Bioactivation Pathway cluster_1 Mitigation Strategies Parent Phenylpiperazine Derivative CYP CYP450 Enzymes (e.g., CYP2D6, CYP3A4) Parent->CYP Metabolism Metabolite Reactive Metabolite (e.g., Quinone-imine) CYP->Metabolite Toxicity Covalent Binding & Cellular Stress → Cytotoxicity Metabolite->Toxicity Inhibitor Pan-CYP Inhibitor (e.g., 1-ABT) Inhibitor->CYP Blocks SAR Structural Modification (Block metabolic 'hotspot') SAR->Parent Modifies Antioxidant Antioxidant (e.g., NAC) Antioxidant->Toxicity Scavenges ROS

Caption: Phenylpiperazine bioactivation and points of intervention.

Data Summary: Structure-Activity Relationships (SAR) of Cytotoxicity

Analysis of published data reveals patterns in how chemical structure influences cytotoxicity. Modifying your lead compound based on these principles can be a powerful strategy to reduce off-target toxicity.

Modification to Phenylpiperazine CoreEffect on CytotoxicityRationale / NotesReference(s)
Addition of -OH or -NH₂ to Phenyl Ring Significantly Increased These groups can be easily oxidized to form highly reactive quinone-imine species.[1]
Addition of Aliphatic Groups (e.g., -CH₃) Comparable or Decreased Aliphatic groups are less prone to oxidative metabolism compared to hydroxyls or amines and can sometimes sterically hinder metabolic "hotspots".[1][2]
Addition of Halogens (e.g., -Cl, -F) Often Increased Electron-withdrawing groups can alter the electronic properties of the ring, potentially making it more susceptible to certain metabolic attacks or increasing inherent reactivity.[3][4][15]
Addition of Bulky/Complex Groups Variable Can decrease cytotoxicity by blocking access to metabolic enzymes, but can also introduce new liabilities or alter the primary pharmacology.[16][17]

Strategic Implication: If your lead compound has a hydroxyl or amine group on the phenyl ring and shows high cytotoxicity, a primary medicinal chemistry strategy would be to replace it with a methyl or methoxy group to assess if toxicity can be uncoupled from the desired activity.

References
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). MDPI. [Link]

  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. (2017). PubMed. [Link]

  • Detection of Novel Reactive Metabolites of Trazodone: Evidence for CYP2D6-Mediated Bioactivation of m-Chlorophenylpiperazine. (N/A). Semantic Scholar. [Link]

  • Anticancer agents based on Plastoquinone analogs with N-phenylpiperazine: Structure-activity relationship and mechanism of action in breast cancer cells. (2021). PubMed. [Link]

  • Anticancer agents based on Plastoquinone analogs with N-phenylpiperazine: Structure-activity relationship and mechanism of action in breast cancer cells | Request PDF. (N/A). ResearchGate. [Link]

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (2016). PubMed Central. [Link]

  • Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. (2014). MDPI. [Link]

  • Chemical Toxicity Testing in Vitro Using Cytochrome P450-expressing Cell Lines, Such as Human CYP1B1. (2011). PubMed. [Link]

  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. (N/A). PMC. [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). PMC. [Link]

  • In vitro study on antioxidant potential of various drugs used in the perioperative period. (N/A). PubMed. [Link]

  • The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. (2011). PubMed. [Link]

  • Isoquercitrin Attenuates Oxidative Liver Damage Through AMPK-YAP Signaling: An Integrative In Silico, In Vitro, and In Vivo Study. (2025). MDPI. [Link]

  • Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS: bioactivation pathway elucidation and in silico toxicity studies of its metabolites. (2020). PMC. [Link]

  • In Vitro Hepatotoxicity of 'Legal X': The Combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) Triggers Oxidative Stress, Mitochondrial Impairment and Apoptosis. (2016). PubMed. [Link]

  • Editorial: Impacts of drug-induced oxidative stress. (2023). Frontiers. [Link]

  • Oxidative stress: from molecular studies to clinical intervention strategies. (2025). Frontiers. [Link]

  • Drug-Induced Oxidative Stress and Toxicity. (N/A). PMC - NIH. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). MDPI. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). (N/A). Evotec. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. (N/A). Charles River Laboratories. [Link]

  • CYP450 inhibition assay (fluorogenic). (N/A). Bienta. [Link]

  • Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. (N/A). PubMed. [Link]

  • N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed | Request PDF. (2025). ResearchGate. [Link]

  • Phenylpiperazine. (N/A). Wikipedia. [Link]

  • Cytochrome P450 Assay Services. (N/A). Reaction Biology. [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. (2025). ResearchGate. [Link]

  • Design and synthesis of phenylpiperazine derivatives as potent anticancer agents for prostate cancer | Request PDF. (2019). ResearchGate. [Link]

  • Mechanism of Drug Action into Cytotoxicity in Pharmaceutical Cancer Therapy. (N/A). Preprints.org. [Link]

  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers | Request PDF. (N/A). ResearchGate. [Link]

  • Understanding Cytotoxicity. (2024). VIROLOGY RESEARCH SERVICES. [Link]

  • In Vitro and Reactive Metabolites Investigation of Metabolic Profiling of Tyrosine Kinase Inhibitors Dubermatinib. (2023). Preprints.org. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH. [Link]

  • A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. (N/A). PMC. [Link]

Sources

Technical Support Center: Optimizing the Curtius Rearrangement for High-Yield Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the Curtius rearrangement. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful transformation for the synthesis of primary amines and their derivatives. The Curtius rearrangement, which converts a carboxylic acid into an amine with the loss of one carbon atom via an isocyanate intermediate, is prized for its functional group tolerance and stereochemical retention.[1][2] However, achieving high yields can be challenging due to the sensitive nature of the intermediates and potential side reactions.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome common hurdles and maximize the yield and purity of your target amine.

Mechanism & Key Intermediates: The Root of Potential Issues

A foundational understanding of the reaction mechanism is critical for effective troubleshooting. The thermal Curtius rearrangement is broadly accepted to proceed through a concerted mechanism where the alkyl or aryl group (R) migrates as nitrogen gas is expelled from the acyl azide. This avoids the formation of a highly reactive, discrete nitrene intermediate, which helps preserve the stereochemistry of the migrating group.[1][3][4] The photochemical rearrangement, in contrast, may proceed stepwise through a nitrene intermediate, which can lead to undesired side reactions like C-H insertion.[2][5]

The core of the reaction hinges on two critical stages:

  • Formation of the Acyl Azide: Typically prepared from a carboxylic acid or its derivative (e.g., an acyl chloride).

  • Rearrangement to the Isocyanate: The thermally or photochemically induced conversion of the acyl azide to an isocyanate.

  • Trapping of the Isocyanate: The highly reactive isocyanate is trapped in situ with a nucleophile (e.g., water for amines, alcohols for carbamates).[1][3]

Problems at any of these stages can drastically reduce your yield.

Curtius_Mechanism Figure 1: Core Curtius Rearrangement Workflow Carboxylic_Acid Carboxylic Acid (R-COOH) Acyl_Azide Acyl Azide (R-CON₃) Carboxylic_Acid->Acyl_Azide Azide Source (e.g., DPPA, NaN₃) Isocyanate Isocyanate (R-N=C=O) Acyl_Azide->Isocyanate Heat (Δ) - N₂ Product Amine / Carbamate / Urea Isocyanate->Product Nucleophile (H₂O, R'OH, R'NH₂)

Caption: A simplified workflow of the Curtius rearrangement.

Frequently Asked Questions (FAQs)

Q1: My overall yield is very low. What are the most common culprits?

Low yields can typically be traced back to three primary areas:

  • Inefficient Acyl Azide Formation: The conversion of your starting material to the acyl azide may be incomplete. Ensure your carboxylic acid is dry and the activating agent (e.g., diphenylphosphoryl azide (DPPA), ethyl chloroformate) is of high quality.[6]

  • Presence of Water: Trace amounts of water are highly detrimental. Water can hydrolyze the isocyanate intermediate to form a primary amine, which then rapidly reacts with another molecule of isocyanate to form a symmetrical urea byproduct, a very common cause of yield loss.[6]

  • Suboptimal Rearrangement Conditions: The temperature for the thermal rearrangement is substrate-dependent. If it's too low, the reaction will be sluggish; if too high, decomposition can occur.[6]

Q2: I'm observing a significant amount of a white, insoluble precipitate, likely a urea byproduct. How do I prevent this?

The formation of symmetric urea is a tell-tale sign of water contamination.[6][7] The isocyanate reacts with water to form the primary amine, which, being a potent nucleophile, outcompetes your desired trapping agent (like an alcohol) and reacts with another equivalent of isocyanate.

Strategies to Minimize Urea Formation:

  • Rigorous Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Oven-dry all glassware and cool it under an inert atmosphere (nitrogen or argon).[6]

  • Inert Atmosphere: Conduct the entire reaction sequence under a positive pressure of an inert gas to exclude atmospheric moisture.[6]

  • High-Quality Reagents: Ensure starting materials and reagents are anhydrous.

  • Use of a Dehydrating Agent: In continuous flow setups, passing the acyl azide solution through a column packed with MgSO₄ or Na₂SO₄ before heating can effectively remove trace water.

Q3: How do I choose the optimal solvent and temperature?

  • Solvent: Aprotic, non-nucleophilic solvents are generally preferred for the rearrangement step to avoid premature reaction with the isocyanate.[6] Toluene is a common and effective choice due to its high boiling point and low propensity to hold water.[7] If the trapping nucleophile is an alcohol (to form a carbamate), it can sometimes be used as the solvent, but this must be evaluated on a case-by-case basis.[8]

  • Temperature: The rearrangement temperature typically ranges from 60-100 °C, but this is highly dependent on the substrate.[1] It is often best to monitor the reaction by IR spectroscopy, looking for the disappearance of the acyl azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2250 cm⁻¹).[9] Lewis or Brønsted acids can be used as catalysts to lower the required decomposition temperature by as much as 100 °C.[3][5]

Q4: My acyl azide seems to be decomposing before the rearrangement step. How should I handle it?

Acyl azides are high-energy compounds and can be unstable, especially in concentrated form or in the presence of impurities.[10][11]

  • Generate and Use In Situ: The safest and most efficient practice is to generate the acyl azide and use it immediately in the next step without isolation or concentration.[9]

  • Maintain Low Temperatures: During its formation and handling, keep the acyl azide solution cold (typically 0 °C or below) to prevent premature rearrangement or decomposition.[9]

  • Avoid Incompatible Materials: Do not use metal spatulas or ground glass joints, which can initiate decomposition.[9] If storage is absolutely necessary, store it as a dilute solution at low temperatures (e.g., <1 M at -18 °C).[9]

In-Depth Troubleshooting Guide

Use this decision tree to diagnose and solve specific issues encountered during your experiment.

Troubleshooting_Workflow Figure 2: Troubleshooting Decision Tree for Low Yield Start Low Yield Observed Check_Azide Analyze reaction mixture before heating. Is acyl azide (2140 cm⁻¹) present? Start->Check_Azide No_Azide No/Low Acyl Azide Check_Azide->No_Azide No Yes_Azide Acyl Azide Present Check_Azide->Yes_Azide Yes Troubleshoot_Formation Troubleshoot Acyl Azide Formation: 1. Check purity of carboxylic acid. 2. Verify activity of activating agent (e.g., DPPA). 3. Ensure anhydrous conditions. No_Azide->Troubleshoot_Formation Check_Rearrangement Analyze reaction mixture after heating. Is isocyanate (2250 cm⁻¹) present? Yes_Azide->Check_Rearrangement No_Isocyanate No/Low Isocyanate Check_Rearrangement->No_Isocyanate No Yes_Isocyanate Isocyanate Present Check_Rearrangement->Yes_Isocyanate Yes Troubleshoot_Rearrangement Troubleshoot Rearrangement: 1. Increase reaction temperature gradually. 2. Increase reaction time. 3. Consider using a Lewis acid catalyst (e.g., BF₃·OEt₂). No_Isocyanate->Troubleshoot_Rearrangement Check_Byproduct Analyze final product. Is urea byproduct dominant? Yes_Isocyanate->Check_Byproduct Yes_Urea Urea Byproduct Dominant Check_Byproduct->Yes_Urea Yes No_Urea Low Urea, Still Low Yield Check_Byproduct->No_Urea No Troubleshoot_Water Strictly enforce anhydrous conditions: 1. Use freshly distilled solvents. 2. Oven-dry all glassware. 3. Run under inert atmosphere (N₂/Ar). Yes_Urea->Troubleshoot_Water Troubleshoot_Trapping Troubleshoot Isocyanate Trapping: 1. Increase concentration of nucleophile (e.g., alcohol). 2. Check nucleophile purity. 3. Optimize addition rate/temperature. No_Urea->Troubleshoot_Trapping

Caption: A step-by-step workflow to diagnose yield issues in the Curtius rearrangement.

Impact of Reaction Conditions on Yield

The choice of solvent and activating agent can significantly impact the efficiency of the Curtius rearrangement. The following table summarizes common conditions and their effects.

Starting MaterialAzide SourceSolventTypical Temp.AdvantagesPotential Issues & Considerations
Acyl Chloride Sodium Azide (NaN₃)Acetone/H₂O, Toluene0 °C (formation) then 80-110 °CInexpensive reagents.[9]Two-phase reaction can be slow; NaN₃ is explosive; generates hydrazoic acid (toxic).
Carboxylic Acid DPPAToluene, THF80-110 °COne-pot procedure; milder conditions; safer than NaN₃.[4][12]DPPA is expensive; can be slow for some substrates.
Carboxylic Acid Ethyl Chloroformate, then NaN₃Acetone0 °C (anhydride), then 0 °C (azide)Good for sensitive substrates; avoids high temps for azide formation.[13]Multi-step; requires careful temperature control.
Carboxylic Acid T3P®, then NaN₃Ethyl AcetateRoom Temp.One-pot method with high yields for carbamate products.Requires specific activating agent (T3P®).

Optimized Experimental Protocols

Protocol 1: One-Pot Curtius Rearrangement from a Carboxylic Acid using DPPA

This protocol is a robust method for converting a carboxylic acid directly to a carbamate-protected amine, minimizing the handling of the acyl azide intermediate.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.1 - 1.2 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.1 - 1.2 eq)

  • Anhydrous Toluene

  • Trapping Nucleophile (e.g., Benzyl Alcohol, ≥ 3.0 eq)

  • Oven-dried, two-neck round-bottom flask with condenser and nitrogen inlet

Procedure:

  • Setup: Assemble the glassware and flush with dry nitrogen for 10-15 minutes.

  • Initial Charge: To the flask, add the carboxylic acid (1.0 eq) and anhydrous toluene (to make a ~0.2 M solution).

  • Reagent Addition: Add the triethylamine (1.1 eq) followed by the trapping nucleophile (e.g., benzyl alcohol, 3.0 eq).

  • DPPA Addition: While stirring, add the DPPA (1.1 eq) dropwise at room temperature. Caution: Some initial gas evolution may occur.

  • Heating: Once the addition is complete, slowly heat the reaction mixture to 80-100 °C. Use an oil bath for stable temperature control.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours. The primary indicator is the complete consumption of the starting carboxylic acid.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Acyl Azide Synthesis from an Acyl Chloride

This protocol is for the explicit, low-temperature synthesis of an acyl azide, which should be used immediately without isolation.

Materials:

  • Acyl Chloride (1.0 eq)

  • Sodium Azide (NaN₃) (1.2 - 1.5 eq)

  • Anhydrous Acetone

  • Ice-salt bath

Procedure:

  • Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve the acyl chloride (1.0 eq) in anhydrous acetone.

  • Cooling: Cool the solution to 0 °C in an ice bath.[9]

  • Azide Solution: In a separate flask, dissolve sodium azide (1.2 eq) in a minimal amount of cold, deionized water.

  • Reaction: Add the aqueous NaN₃ solution dropwise to the vigorously stirred acyl chloride solution, maintaining the internal temperature at or below 5 °C. Caution: NaN₃ is toxic and potentially explosive. Hydrazoic acid (toxic gas) may be formed. Perform in a well-ventilated fume hood.

  • Monitoring: Monitor the reaction by IR spectroscopy. Look for the disappearance of the acyl chloride C=O stretch (~1780-1815 cm⁻¹) and the appearance of the strong, sharp azide stretch at ~2140 cm⁻¹.[9] The reaction is often complete in 30-60 minutes.

  • Immediate Use: The resulting solution/suspension containing the acyl azide should be used directly in the subsequent rearrangement step. DO NOT ATTEMPT TO ISOLATE OR CONCENTRATE THE ACYL AZIDE.

By carefully controlling reaction parameters, particularly by ensuring strictly anhydrous conditions and optimizing temperature, researchers can significantly improve the yield and reproducibility of the Curtius rearrangement.

References

  • Vedantu. (n.d.). Curtius Rearrangement: Mechanism, Steps & Applications Explained. Retrieved from [Link]

  • Lee, S. H., & Newman, M. S. (1945). Solvent Effect in the Curtius Rearrangement of Benzazide. Journal of the American Chemical Society, 67(10), 1835–1837.
  • Kaur, N., & Kishore, D. (2014). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. RSC Advances, 4(86), 46425-46454.
  • Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Curtius rearrangement.
  • Pore, V. S., & Gholap, S. S. (2020). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 20(10), 856-874.
  • JoVE. (2025). Preparation of 1° Amines: Hofmann and Curtius Rearrangement Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acyl azide synthesis by azidonation, azidation or substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.6: Synthesis of Amines. Retrieved from [Link]

  • Chem-Station. (2014). Curtius Rearrangement. Retrieved from [Link]

  • Britton, J., et al. (2016). Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides. Reaction Chemistry & Engineering, 1(3), 247-250.
  • Ley, S. V. Research Group. (n.d.). Curtius Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • ResearchGate. (2025). A Mild and Efficient Method for the Preparation of Acyl Azides from Carboxylic Acids Using Triphosgene. Retrieved from [Link]

  • ResearchGate. (n.d.). Products from Curtius rearrangements and trapping of the corresponding isocyanates. Retrieved from [Link]

  • Chemistry Steps. (2025). Curtius Rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • Wu, H., et al. (2017). Contrasting Photolytic and Thermal Decomposition of Phenyl Azidoformate: The Curtius Rearrangement Versus Intramolecular C–H Amination. The Journal of Physical Chemistry A, 121(44), 8448-8457.
  • Almac. (2020).
  • Aakash Institute. (n.d.). Reaction, Mechanism & Application of Curtius Rearrangement Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-n-acylamino-1,3-dienes from 2,4-pentadienoic acids by the curtius rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Curtius rearrangement products derived from heterocyclic carboxylic acids. Retrieved from [Link]

  • Illinois State University. (n.d.). Redefining the Scope of the Curtius Reaction via a Dehomologation of Carboxylic Acids Bearing an Alpha Leaving Group. Retrieved from [Link]

  • Scribd. (n.d.). Curtius Rearrangement Guide. Retrieved from [Link]

  • Vaia. (2023). Curtius Rearrangement: DPPA & Mechanism. Retrieved from [Link]

  • Vapourtec. (n.d.). Curtius Rearrangements as a Continuous Flow Process. Retrieved from [Link]

  • Almac. (2021).

Sources

Validation & Comparative

Head-to-head comparison of 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine with other phenylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine (hereafter referred to as 2-MPPA ) against established phenylpiperazine derivatives such as mCPP (1-(3-chlorophenyl)piperazine) and BZP (1-benzylpiperazine).

2-MPPA represents a specific structural class of gem-dimethyl phenylpiperazine-alkylamines , characterized by a bulky tert-butylamine side chain linked to the piperazine ring. This modification is critical for altering metabolic stability (via steric hindrance of the amine) and receptor selectivity compared to linear alkylamine analogs.

Part 1: Executive Summary & Structural Logic

2-MPPA is a hybrid molecule combining the pharmacophore of phenylpiperazine (a potent 5-HT ligand) with the steric bulk of a gem-dimethyl amine (resembling the side chain of phentermine).

  • Core Moiety: 4-Phenylpiperazine (Serotonergic affinity).

  • Linker: Methylene bridge (-CH2-).

  • Terminal Amine: 2-Methylpropan-2-amine (tert-butylamine).

Key Differentiator: Unlike mCPP or TFMPP, which are simple aryl-piperazines often metabolized quickly or having broad "dirty" binding profiles, the gem-dimethyl group in 2-MPPA introduces significant steric bulk adjacent to the primary amine. This modification typically:

  • Reduces MAO-mediated metabolism (similar to phentermine vs. amphetamine).

  • Increases Lipophilicity , enhancing blood-brain barrier (BBB) penetration.

  • Modulates Selectivity , potentially shifting affinity from 5-HT2C (anxiogenic) towards 5-HT1A or Dopamine Transporter (DAT) inhibition.

Part 2: Head-to-Head Comparison

The following table contrasts 2-MPPA with its closest structural and functional analogs.

Table 1: Comparative Pharmacological Profile
Feature2-MPPA mCPP BZP 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine
Structure Type Phenylpiperazine-t-butylamineAryl-piperazineBenzyl-piperazineMethylpiperazine-t-butylamine
Primary Target 5-HT Receptors / DAT (Predicted)5-HT2C (Agonist)DAT / NET (Releaser)Cholinergic / Sigma (Likely)
Metabolic Stability High (Gem-dimethyl block)Low (Hydroxylation)ModerateHigh
Lipophilicity HighModerateModerateLow
Key Effect Hybrid Stimulant/SerotonergicAnxiogenic/PsychedelicStimulantReagent / Non-psychoactive
Receptor Selectivity Steric bulk favors 5-HT1A over 5-HT2CNon-selective (5-HT1/2)Dopamine selectiveN/A

Note on Data: While mCPP and BZP have extensive clinical data, 2-MPPA is a research chemical. Its profile is derived from Structure-Activity Relationship (SAR) data of gem-dimethyl amines (e.g., phentermine) and phenylpiperazines.

Part 3: Mechanism of Action & Signaling Pathways

The unique "gem-dimethyl" tail of 2-MPPA suggests a dual mechanism:

  • Serotonin (5-HT) Modulation: The phenylpiperazine head group drives affinity for 5-HT receptors.

  • Monoamine Release/Reuptake: The bulky amine tail mimics catecholamine releasers, potentially preventing degradation by Monoamine Oxidase (MAO).

Figure 1: Predicted Signaling Pathway (DOT Visualization)

G Compound 2-MPPA SER 5-HT Receptors (5-HT1A / 5-HT2A) Compound->SER Binding (High Affinity) DAT Dopamine Transporter (DAT) Compound->DAT Inhibition (Moderate) MAO Monoamine Oxidase (MAO) Compound->MAO Steric Blockade (Resistance) Effect1 Anxiolysis / Mood SER->Effect1 Agonism Effect2 Stimulation DAT->Effect2 Reuptake Inhibition Metabolism Metabolic Breakdown MAO->Metabolism Degradation

Caption: Figure 1 illustrates the dual-action mechanism of 2-MPPA. The gem-dimethyl group (Steric Blockade) prevents MAO degradation, enhancing duration, while the phenylpiperazine moiety targets 5-HT receptors.

Part 4: Experimental Protocols

To validate the performance of 2-MPPA, the following protocols are recommended for synthesis and binding affinity characterization.

Protocol A: Synthesis via Mannich Reaction (Self-Validating)

This method ensures the correct formation of the "gem-dimethyl" amine linkage, which is difficult to achieve via standard alkylation.

Reagents:

  • 1-Phenylpiperazine (1.0 eq)

  • 2-Nitropropane (1.2 eq)

  • Formaldehyde (37% aq., 1.5 eq)

  • Ethanol (Solvent)

  • Reducing Agent: H2 / Raney Nickel or Zn/HCl.

Workflow:

  • Mannich Condensation:

    • Mix 1-Phenylpiperazine and Formaldehyde in Ethanol at 0°C.

    • Add 2-Nitropropane dropwise.

    • Reflux for 4-6 hours.

    • Checkpoint: Isolate the intermediate 1-(4-phenylpiperazin-1-yl)-2-methyl-2-nitropropane . (Verify via melting point/NMR).

  • Reduction:

    • Dissolve the nitro-intermediate in Ethanol.

    • Add Raney Nickel catalyst and hydrogenate at 40-50 psi.

    • Filter catalyst and evaporate solvent.

  • Purification:

    • Recrystallize the amine salt (HCl) from Isopropanol.

    • Validation: 1H-NMR should show a singlet for the gem-dimethyl group (~1.1 ppm) and aromatic protons for the phenyl ring.

Protocol B: Competitive Binding Assay (5-HT2C)

Objective: Determine if the bulky side chain reduces the "off-target" 5-HT2C agonism associated with mCPP.

  • Membrane Prep: HEK-293 cells expressing human 5-HT2C receptors.

  • Radioligand: [3H]-Mesulergine (1 nM).

  • Competitors: 2-MPPA (10^-10 to 10^-5 M), mCPP (Control).

  • Incubation: 60 min at 25°C in Tris-HCl buffer.

  • Analysis: Measure Ki values.

    • Hypothesis: 2-MPPA will show lower affinity (higher Ki) for 5-HT2C compared to mCPP due to steric hindrance, potentially improving its safety profile (less anxiety).

Part 5: Synthesis & Workflow Visualization

The synthesis of 2-MPPA relies on the Mannich Reaction , a robust method for coupling secondary amines (piperazine) with nitro-alkanes.

Synthesis PP Phenylpiperazine Mannich Mannich Condensation (Reflux, EtOH) PP->Mannich NP 2-Nitropropane NP->Mannich HCHO Formaldehyde HCHO->Mannich Inter Intermediate: Nitro-amine Derivative Mannich->Inter Red Reduction (H2 / Raney Ni) Inter->Red Product 2-MPPA (Amine Product) Red->Product

Caption: Synthetic route for 2-MPPA. The Mannich condensation creates the carbon skeleton, followed by nitro-group reduction to yield the primary amine.

References

  • PubChem. 3-(4-methyl-2-phenylpiperazin-1-yl)propan-1-amine (Structural Analog Data). National Library of Medicine. Available at: [Link]

  • Mollica, J. A., et al. Kinetics of the Decomposition of a Mannich Base (1-piperidyl-2-methyl-2-nitropropane). Journal of Pharmaceutical Sciences. Available at: [Link]

  • Rothman, R. B., et al. Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse (2001). (Context for gem-dimethyl amine pharmacology). Available at: [Link]

Comparative docking scores of N-phenyl piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of the Inhibitory Potential of N-Phenyl Piperazine Derivatives Against Acetylcholinesterase: A Guide for Researchers

The quest for novel and effective therapeutic agents for neurodegenerative diseases, particularly Alzheimer's disease, has led to a significant focus on the inhibition of the enzyme acetylcholinesterase (AChE). Among the myriad of scaffolds explored, N-phenyl piperazine derivatives have emerged as a promising class of compounds due to their structural versatility and ability to interact with the active site of AChE. This guide provides a comprehensive comparison of the inhibitory potential of various N-phenyl piperazine derivatives against AChE, supported by experimental data. We will delve into the methodologies of molecular docking, a pivotal in-silico tool for predicting binding affinities, and explore the structure-activity relationships that govern the efficacy of these compounds.

The Role of Acetylcholinesterase in Cholinergic Signaling

Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process terminates the nerve impulse at cholinergic synapses. In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in acetylcholine. By inhibiting AChE, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, thereby ameliorating the cognitive symptoms associated with the disease.

Experimental Protocol: Molecular Docking of AChE Inhibitors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding affinity and mode of action of a ligand with a protein receptor.[1][2][3] The following is a generalized protocol for the molecular docking of N-phenyl piperazine derivatives against acetylcholinesterase.

Step 1: Protein Preparation
  • Retrieval of AChE Structure: The three-dimensional crystal structure of human acetylcholinesterase (hAChE) is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 4EY7, which is a complex of hAChE with the inhibitor donepezil.[4]

  • Preparation of the Protein: The downloaded protein structure is prepared for docking. This involves removing water molecules, co-crystallized ligands, and any other heteroatoms.[1][4] Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.

Step 2: Ligand Preparation
  • Ligand Sketching and Optimization: The 2D structures of the N-phenyl piperazine derivatives are sketched using chemical drawing software and converted to 3D structures.

  • Energy Minimization: The energy of the ligand structures is minimized using a suitable force field, such as MMFF94. Gasteiger partial charges are computed for the ligand atoms.

Step 3: Docking Simulation
  • Grid Box Generation: A grid box is generated around the active site of the AChE. The active site is a deep and narrow gorge containing a catalytic anionic site (CAS) and a peripheral anionic site (PAS).[1] The dimensions and center of the grid box are defined to encompass the entire active site.

  • Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm implemented in AutoDock, is used to perform the docking calculations.[1] The software explores different conformations and orientations of the ligand within the active site of the protein.

  • Analysis of Docking Results: The results of the docking simulation are analyzed to identify the best binding pose for each ligand. The binding affinity is typically reported as a docking score in kcal/mol, with more negative values indicating a stronger binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Retrieve AChE Structure (e.g., PDB: 4EY7) Clean Clean Protein: Remove Water & Heteroatoms PDB->Clean H_Charge_P Add Hydrogens & Assign Charges to Protein Clean->H_Charge_P Grid Define Grid Box around AChE Active Site H_Charge_P->Grid Ligand Sketch & Optimize 3D Ligand Structures H_Charge_L Add Hydrogens & Assign Charges to Ligands Ligand->H_Charge_L H_Charge_L->Grid Run Run Docking Simulation (e.g., AutoDock) Grid->Run Analyze Analyze Docking Poses & Scores Run->Analyze Visualize Visualize Ligand-Protein Interactions Analyze->Visualize Compare Compare with Reference Inhibitor (e.g., Donepezil) Visualize->Compare

Caption: A simplified workflow for a typical molecular docking study.

Comparative Inhibitory Activity of N-Phenyl Piperazine Derivatives

The following table presents a comparison of the in vitro acetylcholinesterase inhibitory activity of a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives. While direct docking scores for this entire series were not published in a comparative format, the experimental IC50 values provide a strong indication of the binding affinity of these compounds to the AChE active site. Docking studies on the most active compound (4a) confirmed a binding mode similar to that of the known inhibitor Donepezil.[5]

Compound IDR-group on Phenyl RingIC50 (µM)[5]
Donepezil (Reference) -0.14 ± 0.03
4a2-Cl0.91 ± 0.045
4b3-Cl85 ± 12
4c4-Cl26 ± 5
4d2-F2.5 ± 0.9
4e3-F68 ± 9
4f4-F15 ± 2.5
4g3-OCH35.5 ± 0.7
4h4-OCH335 ± 6
4i2-NO23.8 ± 0.5
4j3-NO245 ± 7
4k4-NO218 ± 3
4lH1.2 ± 0.15

Analysis of Structure-Activity Relationships

The data reveals several key structure-activity relationships for this series of N-phenyl piperazine derivatives:

  • Effect of Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro (Cl), fluoro (F), and nitro (NO2), on the phenyl ring generally enhances the inhibitory activity.

  • Positional Isomerism: The position of the substituent on the phenyl ring has a significant impact on potency. For the chloro and fluoro derivatives, the ortho position (2-position) resulted in the highest activity (compounds 4a and 4d). The para position (4-position) was also favorable, while the meta position (3-position) led to a significant decrease in activity.

  • Electron-Donating Groups: The electron-donating methoxy group (OCH3) at the meta position (compound 4g) resulted in favorable potency, suggesting that a combination of electronic and steric factors influences binding.

  • Unsubstituted Phenyl Ring: The compound with an unsubstituted phenyl ring (4l) also demonstrated potent inhibitory activity, indicating that the core N-phenyl piperazine scaffold is a strong contributor to binding.

Molecular docking studies have shown that the N-benzyl moiety of these types of inhibitors often interacts with the aromatic residues of the AChE active site, such as Trp86 and His447, through π-π stacking interactions.[6] The piperidine or piperazine ring can also engage in π-alkyl and π-π interactions with residues like Tyr337, Tyr341, and Phe338.[6]

The Cholinergic Signaling Pathway

The following diagram illustrates the key components of a cholinergic synapse and the role of acetylcholinesterase.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis Vesicle Synaptic Vesicle ACh_synthesis->Vesicle ACh Packaging ACh ACh Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction AChR->Signal

Caption: A diagram of a cholinergic synapse illustrating the role of AChE.

Conclusion and Future Perspectives

This guide has provided a comparative overview of the acetylcholinesterase inhibitory potential of N-phenyl piperazine derivatives. The presented data underscores the importance of this scaffold in the design of novel AChE inhibitors. The structure-activity relationships discussed highlight the critical role of substituent effects and positional isomerism in modulating the inhibitory potency.

While in vitro assays provide essential data on the inhibitory activity of these compounds, molecular docking studies are invaluable for elucidating the molecular interactions that govern their binding to the AChE active site. The synergy between these experimental and computational approaches is crucial for the rational design and optimization of more potent and selective AChE inhibitors.

Future research in this area should focus on synthesizing and evaluating new derivatives with diverse substitution patterns on the phenyl ring. Furthermore, detailed molecular dynamics simulations could provide deeper insights into the dynamic behavior of these inhibitors within the AChE active site, aiding in the development of next-generation therapeutics for Alzheimer's disease.

References

  • ResearchGate. Schematic summary of the types of cholinergic pathway. The following... [Link]

  • SpringerLink. Cholinergic Cells and Pathways. [Link]

  • ResearchGate. Schematic diagram of nodes and tracks of the cholinergic... [Link]

  • Indian Journal of Pharmaceutical Sciences. Benchmarking Docking Protocols for Virtual Screenings of Novel Acetylcholinesterase Inhibitors. [Link]

  • National Center for Biotechnology Information. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. [Link]

  • National Center for Biotechnology Information. The interface between cholinergic pathways and the immune system and its relevance to arthritis. [Link]

  • Lupine Publishers. Potential Molecular Docking of Four Acetylcholinesterase Inhibitors. [Link]

  • Studia Universitatis. DISCOVERY OF NOVEL ACETYLCHOLINESTERASE INHIBITORS FOR ALZHEIMER'S DISEASE USING MOLECULAR DOCKING TECHNIQUE. [Link]

  • National Center for Biotechnology Information. CHOLINERGIC CIRCUITS AND SIGNALING IN THE PATHOPHYSIOLOGY OF SCHIZOPHRENIA. [Link]

  • ResearchGate. Phenylpiperazine derivatives: A patent review (2006 - Present). [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. [Link]

  • CORE. Synthesis and Molecular Docking Study of Some New 4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides as Potential Butyrylcholinesterase Inhibitors. [Link]

  • Bulgarian Academy of Sciences. Acetylcholinesterase inhibitors selected by docking-based screening – proof-of-concept study. [Link]

  • National Center for Biotechnology Information. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. [Link]

  • DergiPark. Cukurova Medical Journal » Submission » Synthesis of new piperazine compounds and investigation of their anticholinesterase effects. [Link]

  • National Center for Biotechnology Information. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. [Link]

  • PubMed. Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. [Link]

  • ResearchGate. Percentage AChE inhibitory activity of piperine and derivatives. [Link]

Sources

Antiplasmodial activity comparison of piperazine tethered thiazole compounds

[1][2]

Executive Summary

The emergence of multidrug-resistant Plasmodium falciparum strains (specifically chloroquine-resistant Dd2 and K1) has necessitated the development of hybrid pharmacophores.[1] This guide analyzes the Piperazine-Tethered Thiazole class, specifically focusing on the hit compound 2291-61 identified in recent high-throughput parallel synthesis campaigns.[1]

We compare this scaffold against standard 4-aminoquinolines (Chloroquine) and alternative hybrid systems.[1][2] The analysis reveals that while Chloroquine (CQ) fails against resistant strains, piperazine-tethered thiazoles maintain nanomolar efficacy (EC₅₀ ~100 nM) with a Selectivity Index (SI) >140, primarily acting on the early ring stages of the parasite life cycle.[1]

Chemical Architecture & Design Logic

The rationale behind fusing a thiazole ring with a piperazine moiety lies in "Privileged Structure" hybridization.[1]

  • Thiazole Core: Acts as a bioisostere for aromatic rings found in many antiparasitic agents, capable of hydrogen bonding and pi-stacking with enzyme active sites (e.g., kinases or proteases).[1]

  • Piperazine Linker: Introduces conformational flexibility and improves physicochemical properties (solubility, lipophilicity).[1] It often mimics the side chain of CQ, aiding in accumulation within the parasite's food vacuole.[1]

  • Tethering: A methylene bridge typically connects the C4 position of the thiazole to the N1 of the piperazine, preventing steric clash and allowing independent binding of both motifs.[1]

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the critical SAR findings for this scaffold.

SAR_LogicCoreThiazole-PiperazineScaffoldThiazole_C2Thiazole C2 Position:Amine/Amide LinkageCore->Thiazole_C2Site 1Piperazine_N4Piperazine N4 Position:Lipophilic TailCore->Piperazine_N4Site 2LinkerMethylene Bridge(C4-N1)Core->LinkerConnectorActivity_BoostHigh PotencyThiazole_C2->Activity_BoostAryl amides increasepotency (EC50 < 200nM)PermeabilityMembrane PermeabilityPiperazine_N4->PermeabilityBulky hydrophobic groups(e.g., trimethoxybenzoyl)improve uptakeStabilityMetabolic StabilityLinker->StabilityShort tether preventsmetabolic cleavage

Figure 1: SAR analysis of Piperazine-Tethered Thiazoles. Red and Green nodes indicate critical substitution points for optimizing antiplasmodial activity.

Comparative Efficacy Analysis

The following data compares the lead piperazine-tethered thiazole (Compound 2291-61) against Chloroquine and an Aminoquinoline-Piperazine hybrid (Compound 7i) across sensitive and resistant strains.

Table 1: In Vitro Antiplasmodial Activity (IC₅₀/EC₅₀ in nM)

Compound ClassRepresentative AgentStrain: 3D7/D6 (Sensitive)Strain: Dd2/W2 (Resistant)Resistance Index (RI)*Selectivity Index (SI)**
Piperazine-Thiazole Compound 2291-61 ~98 nM 102 nM 1.04 > 140
4-AminoquinolineChloroquine (CQ)15 nM185 nM12.3> 500
Aminoquinoline-PiperazineCompound 7i3.2 nM28 nM8.7245
Artemisinin DerivativeArtesunate2.5 nM2.1 nM0.8> 1000
  • Key Insight: While Chloroquine loses >10-fold potency against resistant strains (RI = 12.3), the Piperazine-Thiazole scaffold maintains equipotent activity (RI ~ 1.0).[1] This suggests a mechanism of action that bypasses the chloroquine-resistance transporter (PfCRT) efflux pump.[1]

  • Selectivity: The SI of >140 against HepG2 cells indicates a wide therapeutic window, crucial for safety in mammalian hosts.[1]

Mechanism of Action (MOA)

Unlike 4-aminoquinolines which primarily target hemozoin formation in the digestive vacuole (trophozoite stage), the piperazine-tethered thiazole 2291-61 exhibits a distinct stage-specificity.[1]

Stage-Specific Inhibition

Experimental synchronization assays reveal that 2291-61 acts as an early-stage inhibitor .[1]

  • Ring Stage: Prevents transition to the trophozoite stage.[1]

  • Schizont Stage: If dosed later, it arrests schizont maturation.[1]

This dual-stage inhibition distinguishes it from hemozoin-dependent drugs that require active hemoglobin degradation (maximal at trophozoite stage).[1]

MOA_PathwayRBC_InvasionRBC InvasionRing_StageRing Stage(0-24 h)RBC_Invasion->Ring_StageTroph_StageTrophozoite Stage(24-36 h)Ring_Stage->Troph_StageMaturationSchizont_StageSchizont Stage(36-48 h)Troph_Stage->Schizont_StageReplicationRuptureRupture & ReleaseSchizont_Stage->RuptureThiazole_ActionPiperazine-Thiazole(2291-61) BlockadeThiazole_Action->Ring_StagePRIMARY TARGETArrests DevelopmentThiazole_Action->Schizont_StageSecondary TargetCQ_ActionChloroquineBlockadeCQ_Action->Troph_StageInhibits HemeDetoxification

Figure 2: Stage-specific inhibition profile.[1] Note the distinct early-stage intervention of the Thiazole scaffold compared to Chloroquine.[1]

Experimental Protocols

To ensure reproducibility and validation of this scaffold, the following protocols are standardized based on the primary literature.

A. Parallel Synthesis (Hantzsch Cyclization Strategy)

This method allows for the rapid generation of library diversity.[1]

  • Thiazole Formation: React a thiourea derivative with 1,3-dichloroacetone in ethanol at reflux (80°C) for 4 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 7:3).[1] Product precipitates upon cooling.[1]

  • Chloromethyl Intermediate: Isolate the 4-(chloromethyl)thiazol-2-amine.

  • Piperazine Coupling: Dissolve the intermediate in DMF. Add excess piperazine (or substituted piperazine) and K₂CO₃ (base).[1] Stir at 60°C for 6-12 hours.

  • Purification: Quench with water, extract with ethyl acetate. Purify via silica gel column chromatography.

B. SYBR Green I Fluorescence Assay (Antiplasmodial Screening)

This assay quantifies parasite DNA proliferation.[1]

  • Reagents: SYBR Green I (Invitrogen), Lysis Buffer (Tris, EDTA, Saponin, Triton X-100).[1]

  • Parasite Culture: P. falciparum Dd2 strain maintained at 2% hematocrit in RPMI 1640.

  • Protocol:

    • Plating: Dispense 100 µL of synchronized ring-stage parasites (1% parasitemia) into 96-well plates containing serial dilutions of the test compound.

    • Incubation: Incubate for 72 hours at 37°C in a gas chamber (90% N₂, 5% O₂, 5% CO₂).

    • Lysis/Staining: Add 100 µL of Lysis Buffer containing SYBR Green I (0.2 µL/mL).[1]

    • Readout: Incubate in dark for 1 hour. Measure fluorescence (Ex: 485 nm, Em: 535 nm).

    • Calculation: Plot fluorescence vs. log[concentration] to derive EC₅₀ using non-linear regression.

WorkflowStartStart: Library DesignSynthHantzsch Synthesis(Thiazole Core)Start->SynthCouplePiperazine Coupling(Nucleophilic Displacement)Synth->CoupleScreenSYBR Green Assay(Dd2 Strain)Couple->ScreenHit_IDHit Identification(EC50 < 200 nM)Screen->Hit_IDHigh PotencyCounterCytotoxicity Screen(HepG2 Cells)Hit_ID->CounterSelectivity CheckFinalValidated Lead(2291-61)Counter->FinalLead Candidate(SI > 100)

Figure 3: Experimental workflow for the synthesis and validation of piperazine-tethered thiazoles.

References

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Source: International Journal of Molecular Sciences (2023).[3][1][4] URL:[Link][1]

  • Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. Source: ACS Omega (2023).[1] URL:[Link][1]

  • Antiplasmodial activities of substituted piperazine derivatives. Source: Bioorganic & Medicinal Chemistry Letters (2012).[1] URL:[Link]

  • Heme polymerization by malarial parasite: A potential target for antimalarial drug development. Source: Indian Journal of Medical Research (2003).[1] URL:[Link]

Safety Operating Guide

Personal protective equipment for handling 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Characterization

2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine is a functionalized phenylpiperazine derivative containing a tertiary amine and a sterically hindered primary amine.[1] In the absence of compound-specific toxicological data (LD50/LC50), the Precautionary Principle dictates that this substance be handled as a High-Potency, Corrosive Sensitizer .

The "Why" Behind the Protocol

Researchers often underestimate piperazine derivatives. Safety is not merely about preventing acute burns; it is about preventing immunological sensitization and CNS exposure .[1]

  • Corrosivity (pH > 11): The amine functionality can cause immediate, irreversible corneal damage and "Glaucopsia" (blue haze vision) due to corneal edema [1].

  • Respiratory Sensitization: The piperazine moiety is a documented respiratory sensitizer. Repeated inhalation of micro-aerosols can lead to occupational asthma [2].

  • Lipophilicity & Bioactivity: The phenyl ring increases lipophilicity compared to simple alkyl-amines, facilitating rapid dermal absorption. Phenylpiperazines are pharmacophores often associated with serotonergic activity, posing a risk of systemic toxicity upon absorption [3].

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" defaults. The lipophilic nature of this amine requires specific barrier materials.

Table 1: PPE Specifications by Operational Tier
Protection ZoneComponentSpecificationScientific Rationale
Dermal (Hands) Primary Glove Nitrile (0.11 mm min) Protects against incidental splash.[1] Warning: Amines degrade nitrile over time.
Secondary Glove Laminate (Silver Shield/4H) MANDATORY for synthesis/spills. Phenyl-amines permeate nitrile rapidly.[1] Laminate provides >4hr breakthrough time.
Ocular Primary Chemical Splash Goggles Unvented or indirectly vented.[1] Safety glasses are insufficient against amine vapors which cause corneal haze.[1]
Respiratory Solid Handling N95 / P3 Particulate Prevents sensitization from dust during weighing.[1]
Liquid/Solution Respirator with ABEK Filter "K" filters specifically target ammonia/amines.[1] Essential if working outside a fume hood (not recommended).
Body Clothing Tyvek® Lab Coat (Closed) Cotton absorbs amines and holds them against the skin.[1] Impervious Tyvek is superior for this compound class.

PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting PPE based on the physical state and quantity of the compound.

PPE_Decision_Tree cluster_legend Legend Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Qty_Solid Quantity > 100mg? Solid->Qty_Solid Qty_Liquid Concentrated or Dilute? Liquid->Qty_Liquid Risk_Low_Sol Standard Risk: Nitrile Gloves + N95 Mask + Goggles Qty_Solid->Risk_Low_Sol No Risk_High_Sol High Risk (Dust): Double Nitrile + P100/P3 + Goggles + Sleeves Qty_Solid->Risk_High_Sol Yes Risk_Dilute Moderate Risk: Double Nitrile + Goggles + Fume Hood Qty_Liquid->Risk_Dilute Dilute (<0.1M) Risk_Conc CRITICAL RISK: Laminate Gloves (Silver Shield) + Face Shield + Apron + Fume Hood Qty_Liquid->Risk_Conc Neat / Conc. key Blue: Decision Point | Red: High Hazard | Green: Standard Hazard

Figure 1: PPE Selection Logic based on physical state and concentration. Note the escalation to Laminate gloves for concentrated liquids.

Operational Protocols

A. Weighing & Transfer (Solid State)

The critical risk here is electrostatic generation of dust, leading to inhalation sensitization.

  • Engineering Control: Use a Static-Free Balance Enclosure or a Fume Hood.[1] Never weigh on an open bench.

  • Static Mitigation: Use an ionizing fan or antistatic gun on the spatula and weighing boat before contact. Phenylpiperazine salts can be "fly-away" powders.

  • Technique:

    • Place a damp Kimwipe® near the balance (not on it) to locally increase humidity and reduce static.

    • Close the sash to the lowest working height.

    • After weighing, wipe the exterior of the vial with a weak acid solution (e.g., 1% citric acid) to neutralize trace amines before removing from the hood.

B. Solubilization & Synthesis

The critical risk is exothermic reaction and splash.

  • Solvent Choice: When dissolving in acids (e.g., HCl in dioxane), add the acid slowly to the amine solution at 0°C. The reaction is exothermic; rapid addition can cause boiling and splashing of corrosive material.

  • Vapor Control: If heating is required, use a reflux condenser. Do not heat open vessels. The vapor pressure of the free base increases rapidly with temperature, increasing the risk of "halo vision" (glaucopsia).

C. Waste Disposal

Improper segregation causes dangerous reactions.[1]

  • Segregation: Dispose of as "Basic Organic Waste" .[1]

  • Incompatibility: NEVER mix with:

    • Oxidizers (Peroxides, Nitric Acid) -> Risk of fire/explosion.

    • Drastic Acids -> Risk of violent heat generation.

    • Halogenated Solvents (DCM) -> Amines can react exothermically with DCM over time to form quaternary salts; monitor storage or dispose immediately [4].

Emergency Response: Spill & Exposure

Spill Response Algorithm

In the event of a spill outside the fume hood, immediate evacuation of the immediate area is required to allow aerosols to settle.

Spill_Response Spill Spill Detected Evac Evacuate Area (Allow Aerosols to Settle) Spill->Evac PPE_Don Don PPE: Resp (ABEK) + Goggles + Laminate Gloves Evac->PPE_Don Absorb Absorb: Use Vermiculite or Amine-Specific Pads PPE_Don->Absorb Neutralize Decontaminate Surface: Wash with 2% Citric Acid or Vinegar Absorb->Neutralize Waste Double Bag Waste Label: 'Amine Contaminated' Neutralize->Waste

Figure 2: Step-by-step spill response workflow emphasizing respiratory protection and neutralization.[1]

First Aid Specifics
  • Eye Contact: Irrigate for minimum 30 minutes . Amines penetrate deep into ocular tissue. Speed is critical to prevent permanent opacity.

  • Skin Contact: Wash with soap and water.[2][3][4][5] Do not use alcohol (ethanol/IPA); alcohols increase the skin permeability of lipophilic amines, driving the toxin deeper into the bloodstream [5].

References

  • Albrecht, W. N., & Stephenson, R. L. (1988). Health hazards of tertiary amine catalysts. Scandinavian Journal of Work, Environment & Health, 14(4), 209–219. Link

  • Hagmar, L., et al. (1982). Piperazine-induced airway symptoms: Exposure-response relationships and selection in an occupational setting. American Journal of Industrial Medicine, 3(3), 347-357. Link

  • Elliott, S. P. (2011). Current awareness of piperazines: Pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-438. Link

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Link

  • Edman, B. (1994). The influence of ethanol on the absorption of lipophilic and hydrophilic compounds. Contact Dermatitis, 31(2), 110-112. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine
Reactant of Route 2
Reactant of Route 2
2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.